molecular formula C28H57NO14 B8106054 m-PEG12-NH-C2-acid

m-PEG12-NH-C2-acid

Cat. No.: B8106054
M. Wt: 631.7 g/mol
InChI Key: KWNFYHANXNFDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG12-NH-C2-acid is a useful research compound. Its molecular formula is C28H57NO14 and its molecular weight is 631.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57NO14/c1-32-6-7-34-10-11-36-14-15-38-18-19-40-22-23-42-26-27-43-25-24-41-21-20-39-17-16-37-13-12-35-9-8-33-5-4-29-3-2-28(30)31/h29H,2-27H2,1H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNFYHANXNFDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Solubility Landscape of m-PEG12-NH-C2-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG12-NH-C2-acid, a bifunctional crosslinker pivotal in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the solubility of this polyethylene glycol (PEG)-based linker is critical for its effective handling, formulation, and application in bioconjugation strategies. This document outlines its solubility in various common laboratory solvents, details established experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of such compounds.

Solubility Profile of this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)Notes
This compound ---A PEG-based linker for PROTACs.[1][2][3]
m-PEG12-acid WaterSolubleNot SpecifiedThe hydrophilic PEG spacer increases solubility in aqueous media.[4]
Dimethyl Sulfoxide (DMSO)100 mg/mL (169.87 mM)54 (with ultrasonic and warming)Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[5]
Dichloromethane (DCM)SolubleNot Specified
Dimethylformamide (DMF)SolubleNot Specified
Tetrahydrofuran (THF)SolubleNot Specified
Amino-PEG12-acid WaterSolubleNot SpecifiedAn aqueous soluble PEG reagent.
Dimethyl Sulfoxide (DMSO)SolubleNot Specified
Dimethylformamide (DMF)SolubleNot Specified
m-PEG12-amine WaterSolubleNot SpecifiedThe hydrophilic PEG spacer increases solubility in aqueous media.
Dimethyl Sulfoxide (DMSO)SolubleNot Specified
Dichloromethane (DCM)SolubleNot Specified
Dimethylformamide (DMF)SolubleNot Specified
m-PEG12-NHS ester Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedThe hydrophilic PEG spacer increases solubility in aqueous media.
Dichloromethane (DCM)SolubleNot Specified
Dimethylformamide (DMF)SolubleNot Specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for successful drug development and formulation. Several established methods can be employed to quantify the solubility of compounds like this compound.

Thermodynamic Solubility Assessment: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility, which represents the saturation concentration of a compound in a solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid this compound to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet any remaining solid particles.

  • Sample Analysis: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. UV-Visible spectroscopy can also be used if the compound has a chromophore and a standard curve is established.

Kinetic Solubility Assessment for High-Throughput Screening

Kinetic solubility testing is often used in the early stages of drug discovery for rapid screening of multiple compounds. This method measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a microplate format.

  • Precipitation Detection: Allow the samples to incubate for a set period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods, including:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • UV-Vis Spectroscopy: A decrease in absorbance over time can indicate precipitation.

    • Visual Inspection: Microscopic or macroscopic examination for solid particles.

  • Data Analysis: The kinetic solubility is reported as the highest concentration that remains in solution under these conditions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a research compound like this compound.

Solubility_Workflow cluster_screening Initial Screening cluster_formulation Formulation & Development Qualitative_Screen Qualitative Solubility Screen (Small Scale) Kinetic_Assay Kinetic Solubility Assay (e.g., Nephelometry) Qualitative_Screen->Kinetic_Assay Promising Solvents Thermo_Assay Thermodynamic Solubility Assay (Shake-Flask) Qualitative_Screen->Thermo_Assay Key Solvents Solvent_Selection Select Range of Solvents (Aqueous & Organic) Solvent_Selection->Qualitative_Screen Analytical_Method Develop Analytical Method (e.g., HPLC, UV-Vis) Thermo_Assay->Analytical_Method Preformulation_Studies Preformulation Studies Analytical_Method->Preformulation_Studies Quantitative Data Formulation_Dev Formulation Development Preformulation_Studies->Formulation_Dev

Caption: A logical workflow for determining the solubility of a research compound.

References

An In-Depth Technical Guide to Bioconjugation with m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of m-PEG12-NH-C2-acid, a heterobifunctional PEG linker, in bioconjugation. This document details the underlying chemistry, experimental protocols, and data interpretation relevant to professionals in the fields of biochemistry, drug development, and materials science.

Core Mechanism of Action: Amide Bond Formation

The this compound linker is a versatile tool in bioconjugation, primarily utilized for covalently attaching a polyethylene glycol (PEG) spacer to biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their solubility, stability, and in vivo half-life. The linker possesses two key functional groups: a terminal carboxylic acid (-COOH) and an amine group (-NH2), separated by a 12-unit PEG chain.

The primary mechanism of action for bioconjugation involves the activation of the carboxylic acid group, most commonly through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This two-step process results in the formation of a stable amide bond with primary amine groups present on the target biomolecule, such as the side chain of lysine residues or the N-terminus.

The reaction proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of the this compound linker to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is prone to hydrolysis. The addition of NHS stabilizes the activated linker by converting the O-acylisourea intermediate into a more stable, yet still reactive, NHS ester.

  • Nucleophilic Attack by Amine: The NHS ester readily reacts with primary amines on the target biomolecule via nucleophilic substitution, forming a stable amide bond and releasing NHS as a byproduct.

The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Reaction_Mechanism PEG_Acid m-PEG12-NH-C2-COOH O_Acylisourea O-acylisourea intermediate PEG_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS NHS NHS_Ester PEG-NHS Ester NHS->NHS_Ester Biomolecule Biomolecule-NH2 Conjugate Biomolecule-NH-CO-PEG Biomolecule->Conjugate O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea byproduct O_Acylisourea->Byproduct1 NHS_Ester->Conjugate + Biomolecule-NH2 Byproduct2 NHS NHS_Ester->Byproduct2

Mechanism of EDC/NHS mediated bioconjugation.

Quantitative Data on Bioconjugation

While specific quantitative data for the bioconjugation of this compound is often application-dependent and proprietary, the following tables provide representative data based on similar PEGylation reactions to illustrate the impact of various reaction parameters.

Table 1: Influence of pH on Conjugation Efficiency

pH of Reaction BufferMolar Ratio (Linker:Protein)Reaction Time (hours)Conjugation Efficiency (%)
6.520:1245
7.420:1278
8.520:1285

Note: Data is illustrative and based on typical EDC/NHS reactions. Optimal pH for the activation step is typically 4.5-7.2, while the reaction with primary amines is more efficient at pH 7-8.

Table 2: Effect of Molar Ratio on Degree of PEGylation

Molar Ratio (Linker:Protein)Degree of PEGylation (PEG molecules/protein)
5:11-2
10:12-4
20:14-6

Note: The degree of PEGylation is highly dependent on the number of accessible primary amines on the protein surface.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment using this compound with a model protein.

Materials
  • This compound

  • Target protein (e.g., Bovine Serum Albumin, BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

  • Characterization: SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS)

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - Dissolve protein in PBS - Prepare fresh EDC/NHS in Activation Buffer B 2. Activation of PEG Linker - Add EDC/NHS to this compound in Activation Buffer - Incubate for 15-30 min at RT A->B C 3. Conjugation Reaction - Add activated PEG linker to protein solution - Incubate for 2 hours at RT or overnight at 4°C B->C D 4. Quenching - Add Quenching Buffer to stop the reaction C->D E 5. Purification - Remove excess reagents by SEC or IEX D->E F 6. Characterization - Analyze conjugate by SDS-PAGE and Mass Spectrometry E->F

A typical experimental workflow for bioconjugation.
Step-by-Step Procedure

  • Reagent Preparation:

    • Dissolve the target protein in PBS (pH 7.4) to a final concentration of 2-10 mg/mL.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer (pH 6.0).

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add the EDC and NHS solutions to the PEG linker solution. A typical molar ratio is 1:2:2 (PEG:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated PEG linker solution to the protein solution. The molar excess of the PEG linker to the protein can be varied to control the degree of PEGylation (e.g., 5- to 20-fold molar excess).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Collect the fractions containing the purified conjugate.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein.

    • Mass Spectrometry: Determine the exact mass of the conjugate and the degree of PEGylation using MALDI-TOF or ESI-MS.

Conclusion

The this compound linker is a powerful tool for the PEGylation of biomolecules. Its heterobifunctional nature allows for a controlled, two-step conjugation process, resulting in stable amide bond formation. By carefully controlling the reaction conditions, such as pH and molar ratios, researchers can achieve the desired degree of PEGylation to optimize the properties of their biomolecules for various applications in research, diagnostics, and therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this versatile bioconjugation reagent.

The Architect's Blueprint: A Technical Guide to the PEG12 Spacer in Advanced Drug Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Bridge

In the intricate architecture of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is often perceived as a simple bridge. However, this component is a critical determinant of a molecule's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Among the diverse chemical structures employed as spacers within these linkers, the polyethylene glycol (PEG) motif, particularly the discrete 12-unit PEG (PEG12) spacer, has emerged as a cornerstone of rational drug design.

This in-depth technical guide provides a comprehensive examination of the multifaceted role of the PEG12 spacer. We will dissect its fundamental physicochemical properties, explore its impact on the biological activity of PROTACs and ADCs, present quantitative data to inform design strategies, and provide detailed experimental protocols for synthesis and evaluation.

Core Physicochemical Properties of the PEG12 Spacer

The PEG12 spacer is a monodisperse chain consisting of 12 repeating ethylene glycol units. Unlike polydisperse PEG polymers, its defined length and molecular weight ensure homogeneity, leading to better-defined conjugates with improved batch-to-batch reproducibility.[1] The principal attributes of a PEG12 spacer are:

  • Hydrophilicity: The repeating ether linkages in the PEG chain impart excellent water solubility.[2][3] This is crucial for counteracting the hydrophobicity of many small molecule ligands and cytotoxic payloads, thereby improving the overall solubility of the PROTAC or ADC.[4][5] Enhanced aqueous solubility mitigates the risk of aggregation, a common challenge in ADC development that can lead to loss of efficacy and potential immunogenicity.

  • Flexibility: The PEG chain is highly flexible, allowing for a range of conformations. This conformational adaptability is vital for enabling the two ends of a bifunctional molecule, such as a PROTAC, to simultaneously and effectively bind to their respective protein targets, facilitating the formation of a stable and productive ternary complex.

  • Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic moiety, which is a critical attribute for therapeutic agents.

  • Defined Length and Spatial Orientation: The PEG12 spacer provides a specific, calculable distance between the two conjugated moieties. This is not merely about separation; the length of the linker is a critical parameter that must be empirically optimized for each biological system to ensure the correct spatial orientation for effective protein-protein interactions.

The PEG12 Spacer in PROTAC Design: Orchestrating Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is paramount in this process, and the inclusion of a PEG12 spacer offers several distinct advantages.

Impact on Ternary Complex Formation and Stability

The primary function of a PROTAC is to induce the formation of a stable ternary complex (POI-PROTAC-E3 Ligase). The length and composition of the linker are critical for this event.

  • A linker that is too short can cause steric hindrance, preventing the two proteins from binding simultaneously.

  • Conversely, an excessively long linker may lead to the formation of a non-productive complex where the ubiquitination sites on the target are not correctly positioned for the E3 ligase.

The PEG12 spacer often provides an optimal length to span the distance between the POI and the E3 ligase binding sites. Its flexibility allows the complex to adopt a conformation that maximizes favorable protein-protein interactions, which can lead to positive cooperativity and enhanced ternary complex stability.

Modulating Physicochemical Properties and Cellular Permeability

A significant challenge in PROTAC design is achieving a balance between aqueous solubility and cell permeability. PROTACs are often large molecules that fall outside of Lipinski's "rule of five".

  • Solubility: The hydrophilic PEG12 spacer improves the aqueous solubility of the PROTAC molecule, which is beneficial for formulation and bioavailability.

  • Permeability: The relationship between PEGylation and permeability is complex. While high hydrophilicity can reduce passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane, shielding its polar surface area and improving permeability. This "molecular chameleon" effect is a key consideration in linker design.

Quantitative Impact of PEG Linkers on PROTAC Performance

The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The linker plays a crucial role in determining these values.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
Alkyl/Ether < 12 No degradation -
Alkyl/Ether 21 3 96

| Alkyl/Ether | 29 | 292 | 76 | |

Table 2: Comparison of Linker Composition on CRBN Degradation

Linker Type Linker Length (atoms) CRBN Degradation Reference
Alkyl 9 Concentration-dependent decrease

| PEG | 9 (3 PEG units) | Weak degradation | |

Note: These tables illustrate general trends. The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair.

The PEG12 Spacer in ADC Design: Enhancing Therapeutic Index

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's therapeutic index.

Improving Solubility and Stability

Many cytotoxic payloads are hydrophobic. Conjugating them to an antibody can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).

  • The hydrophilic PEG12 spacer counteracts the hydrophobicity of the payload, improving the solubility and physical stability of the ADC.

  • This allows for the creation of ADCs with higher DARs without inducing aggregation, potentially leading to a more potent therapeutic. Studies have shown that incorporating a PEG12 spacer can have varied effects on the achievable DAR depending on the other components of the linker-payload.

Impact on Pharmacokinetics

The inclusion of PEG linkers can significantly improve the pharmacokinetic profile of an ADC.

  • PEGylation can shield the ADC from proteolytic enzymes, increasing its stability in plasma.

  • The hydrophilic nature of the PEG spacer can reduce non-specific binding and clearance, leading to a longer circulation half-life and increased exposure of the tumor to the ADC. A study on affibody-based drug conjugates demonstrated that inserting a PEG chain significantly prolonged the circulation half-life.

Table 3: Influence of PEG Linkers on ADC Properties

Linker Feature Impact on ADC Property Reference
Hydrophilic PEG Spacer Improves solubility of linker-payload and final conjugate
Hydrophilic PEG Spacer Reduces aggregation, especially at high DAR
PEG Spacer Can enable higher DAR without compromising stability
PEG Spacer Improves pharmacokinetic profile (e.g., longer half-life)

| Pendant PEG12 Chains | Slower clearance rates compared to linear PEG24 | |

Visualizing Key Processes with Graphviz

To better illustrate the concepts described, the following diagrams were generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds POI Warhead PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligand Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Structure cluster_protac PROTAC Structure cluster_adc ADC Structure p_warhead POI-binding Warhead p_linker Linker (with PEG12 Spacer) p_warhead->p_linker p_e3 E3 Ligase-binding Ligand p_linker->p_e3 a_antibody Monoclonal Antibody a_linker Linker (with PEG12 Spacer) a_antibody->a_linker a_payload Cytotoxic Payload a_linker->a_payload

Caption: General structures of a PROTAC and an ADC highlighting the linker.

Experimental Protocols

Detailed and robust experimental protocols are essential for the rational design and evaluation of molecules containing PEG12 spacers.

Synthesis of a Bifunctional Amine-PEG12-Acid Linker

This protocol describes a general method for preparing a heterobifunctional PEG12 linker, a versatile building block for PROTAC and ADC synthesis.

Materials:

  • Commercially available Boc-NH-PEG12-OH

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Oxidation of the Alcohol:

    • Dissolve Boc-NH-PEG12-OH in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding isopropanol until the orange/brown color disappears.

    • Dilute the mixture with water and extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG12-COOH.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of EtOAc/hexanes to afford the pure Boc-protected linker.

  • Boc Deprotection:

    • Dissolve the purified Boc-NH-PEG12-COOH in a mixture of DCM and TFA (e.g., 4:1 v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent and TFA under reduced pressure (co-evaporate with DCM if necessary).

    • The resulting product, Amino-PEG12-acid, can be used directly or neutralized with a mild base (e.g., NaHCO3) and purified further if required.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4 °C for 15 minutes to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI overnight at 4 °C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imager.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

Assessment of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.

Procedure:

  • Chip Preparation:

    • Immobilize one of the purified proteins (e.g., biotinylated E3 ligase complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the immobilized E3 ligase, inject a series of PROTAC concentrations over the chip surface and measure the association and dissociation rates. This determines the binary K_D (K_D^binary).

  • Ternary Complex Analysis:

    • To measure ternary complex formation, pre-incubate a fixed, near-saturating concentration of the purified POI with a series of PROTAC concentrations.

    • Inject these pre-formed POI-PROTAC mixtures over the E3 ligase-immobilized surface. The resulting sensorgram reflects the binding of the POI-PROTAC complex to the E3 ligase. This determines the ternary K_D (K_D^ternary).

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (K_D).

    • Calculate the cooperativity (α) of ternary complex formation using the formula: α = K_D^binary / K_D^ternary. An α value > 1 indicates positive cooperativity, suggesting favorable protein-protein interactions within the ternary complex.

Conclusion

The PEG12 spacer is far more than a passive connector; it is a strategic design element that profoundly influences the physicochemical and biological properties of advanced therapeutics. Its inherent hydrophilicity, flexibility, and defined length provide a powerful tool for medicinal chemists to overcome challenges in solubility, stability, and cellular permeability. By understanding the principles outlined in this guide, researchers can more effectively harness the potential of PEG12 linkers to rationally design and optimize the next generation of PROTACs and ADCs, ultimately accelerating the development of safer and more effective medicines.

References

The Strategic Advantage of Monodisperse PEG Linkers in Advanced Drug Development: A Technical Guide to m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realm of bioconjugation and targeted drug delivery, the choice of a chemical linker is a critical determinant of a drug's efficacy, safety, and manufacturability. Among the diverse array of linker technologies, monodisperse polyethylene glycol (PEG) linkers have emerged as a superior class of molecules for their ability to impart favorable physicochemical and pharmacological properties to complex biologics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the benefits of using a monodisperse PEG linker, with a specific focus on the m-PEG12-NH-C2-acid linker, a discrete PEG linker with a defined chain length of 12 ethylene glycol units.

The Superiority of Monodisperse PEG Linkers

Traditional PEGylation methods have historically relied on polydisperse PEG mixtures, which consist of a heterogeneous collection of PEG chains with varying lengths.[1] This inherent lack of uniformity presents significant challenges in drug development, leading to difficulties in characterization, batch-to-batch variability, and a less predictable safety profile.[2] Monodisperse PEG linkers, in stark contrast, are single, pure compounds with a precisely defined molecular weight.[1][3] This homogeneity is paramount in the production of well-defined and consistent bioconjugates.[2]

The this compound linker exemplifies the advantages of a monodisperse PEG linker. It features a methoxy-capped PEG12 chain, providing a balance of hydrophilicity and length, coupled with a terminal amine and a C2-acid functional group for versatile conjugation strategies.

Core Benefits of this compound in Drug Conjugates

The incorporation of a this compound linker into a therapeutic agent, such as an ADC, offers a multitude of advantages that directly impact its performance. These benefits stem from the unique properties of the monodisperse PEG chain.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG12 chain in the this compound linker effectively shields the hydrophobic drug, mitigating aggregation and improving the overall solubility of the conjugate. This enhanced hydrophilicity allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their stability.

Improved Pharmacokinetics and Therapeutic Index

PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents. The PEG chain forms a hydration shell around the drug molecule, increasing its hydrodynamic volume. This larger size reduces renal clearance, leading to a longer plasma half-life and extended circulation time. The prolonged exposure in the bloodstream allows for greater accumulation of the drug at the target site, thereby enhancing its therapeutic efficacy. By improving the drug's PK profile and reducing non-specific uptake, PEG linkers contribute to a wider therapeutic window.

Reduced Immunogenicity and Toxicity

The "stealth" properties of PEG can shield the bioconjugate from the immune system, potentially reducing its immunogenicity. Polydisperse PEG mixtures can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies and accelerated clearance of the drug. The use of a well-defined, monodisperse PEG linker like this compound can help mitigate this risk. Furthermore, by improving the ADC's stability and pharmacokinetic profile, the linker can reduce off-target toxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length and monodispersity on key performance metrics of ADCs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerPlasma Clearance (mL/day/kg)Plasma Exposure (AUC)Reference
Non-PEGylated>46.3Lower
PEG127.3Higher

Table 2: Influence of PEG12 Linker on Drug-to-Antibody Ratio (DAR)

Cleavable TriggerLinkerAverage DARReference
Val-Ala (more hydrophobic)No PEG4.4
Val-Ala (more hydrophobic)With PEG123.0
Val-Cit (less hydrophobic)No PEG3.8
Val-Cit (less hydrophobic)With PEG122.7

Table 3: Hydrophilicity Assessment by Hydrophobic Interaction Chromatography (HIC)

ADC LinkerRetention Time (min)InterpretationReference
Non-PEGylatedHigherMore Hydrophobic
PEG4IntermediateModerately Hydrophilic
PEG12LowerMore Hydrophilic

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and characterization of bioconjugates utilizing the this compound linker. Below are representative protocols for key experiments.

Protocol 1: Amine-to-Carboxyl Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of the this compound linker to a primary amine on a target molecule (e.g., a protein or a small molecule drug).

Materials:

  • This compound

  • Target molecule with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Dissolve EDC and NHS in the Activation Buffer immediately before use to concentrations of 100 mM each.

    • Dissolve the amine-containing target molecule in the Coupling Buffer.

  • Activation of the Carboxylic Acid:

    • In a reaction vessel, add the this compound solution.

    • Add the freshly prepared EDC and NHS solutions to the linker solution. The molar ratio of EDC and NHS to the linker should be optimized, but a 1.5 to 5-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation to the Amine:

    • Add the activated linker solution to the solution of the amine-containing target molecule. The molar ratio of the activated linker to the target molecule should be optimized to achieve the desired degree of labeling.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from excess reagents and unconjugated molecules using a desalting column or SEC.

Protocol 2: Characterization of the PEGylated Conjugate by HPLC and Mass Spectrometry

This protocol outlines the analytical methods to confirm the successful conjugation and to characterize the final product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size-Exclusion Chromatography (SEC) column

  • Reverse-Phase (RP-HPLC) column (e.g., C4, C8, or C18)

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Objective: To assess the purity of the conjugate and to detect the presence of aggregates or fragments.

    • Mobile Phase: A suitable buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Analysis: Inject the purified conjugate onto the SEC column. Monitor the elution profile at 280 nm (for proteins). The main peak corresponds to the monomeric conjugate. The presence of earlier eluting peaks indicates aggregation, while later eluting peaks may represent fragments.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Objective: To separate the conjugate from unconjugated species and to assess the drug-to-antibody ratio (DAR).

    • Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: 0.1% trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.

    • Analysis: Inject the sample and elute with a linear gradient of Solvent B. The retention time of the conjugate will differ from the unconjugated starting materials.

  • Mass Spectrometry (MS):

    • Objective: To determine the precise molecular weight of the conjugate and to confirm the degree of PEGylation.

    • Sample Preparation: The sample is typically desalted before MS analysis.

    • Analysis: The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system (LC-MS). The resulting mass spectrum will show a distribution of charge states. Deconvolution of this spectrum will provide the accurate molecular weight of the conjugate. The mass difference between the unconjugated and conjugated molecule will confirm the number of attached PEG linkers. For complex spectra, a charge stripping agent like triethylamine can be added post-column to simplify the spectrum.

Visualizing the Core Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

Monodisperse_vs_Polydisperse_PEG cluster_0 Monodisperse PEG cluster_1 Polydisperse PEG m1 PEG Unit m2 PEG Unit m1->m2 m3 PEG Unit m2->m3 m4 PEG Unit m3->m4 p1 PEG Unit p2 PEG Unit p1->p2 p3 PEG Unit p2->p3 p4 PEG Unit p5 PEG Unit p4->p5 p6 PEG Unit p5->p6 p7 PEG Unit p6->p7 p8 PEG Unit p9 PEG Unit p8->p9

Caption: Monodisperse vs. Polydisperse PEG Linkers.

ADC_Structure Antibody Antibody (mAb) Linker This compound Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General Structure of a PEGylated ADC.

Experimental_Workflow cluster_workflow ADC Development and Characterization Workflow Conjugation 1. Conjugation (this compound) Purification 2. Purification (SEC) Conjugation->Purification Characterization 3. Characterization (HPLC, MS) Purification->Characterization InVitro 4. In Vitro Studies (Cytotoxicity, Stability) Characterization->InVitro InVivo 5. In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: Experimental Workflow for ADC Development.

Conjugation_Reaction Linker m-PEG12-NH-C2-COOH EDC_NHS EDC / NHS Linker->EDC_NHS Amine Target-NH2 Conjugate Target-NH-CO-C2-NH-PEG12-m Amine->Conjugate EDC_NHS->Conjugate Activation

Caption: Amide Bond Formation via EDC/NHS Chemistry.

Conclusion

The strategic implementation of monodisperse PEG linkers, such as this compound, represents a significant advancement in the field of drug development. The precise control over the linker's length and composition translates into tangible benefits, including enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity. By providing a homogeneous and well-defined molecular entity, these linkers facilitate the creation of more consistent, stable, and effective bioconjugates. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to leverage the power of monodisperse PEG linkers in the rational design of next-generation targeted therapies.

References

A Technical Guide to m-PEG12-NH-C2-acid in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3][4] A critical component of these heterobifunctional molecules is the linker, a chemical bridge that connects a target protein ligand to an E3 ubiquitin ligase ligand.[1] The linker is far more than a simple spacer; its length, composition, and flexibility are paramount in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide focuses on a specific, widely used class of linkers: polyethylene glycol (PEG), with an in-depth analysis of m-PEG12-NH-C2-acid, a versatile building block in PROTAC synthesis. We will explore its structural benefits, applications, and the experimental protocols necessary for its successful implementation in a drug discovery workflow.

The Central Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The linker is the crucial element that orchestrates this interaction.

Key Functions of the PROTAC Linker:

  • Ternary Complex Formation and Stability: The linker's length and flexibility dictate the spatial orientation of the two proteins, influencing the stability and productivity of the ternary complex.

  • Physicochemical Properties: The linker's composition significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability—key determinants of its drug-like properties.

  • Selectivity and Potency: Fine-tuning the linker can improve selectivity by favoring the formation of the desired on-target ternary complex over off-target interactions.

PEG-based linkers, such as this compound, are frequently employed due to their distinct advantages. The ethylene glycol units impart hydrophilicity, which can enhance aqueous solubility and cell permeability, improving overall bioavailability.

Profile: this compound

This compound is a monodisperse PEG linker featuring a methoxy-capped 12-unit polyethylene glycol chain functionalized with an amine and a terminal carboxylic acid. This bifunctional nature makes it an ideal building block for the modular synthesis of PROTACs.

Structural and Functional Properties:

PropertyBenefit in PROTAC DesignReference
Hydrophilicity The PEG chain improves the water solubility of the final PROTAC molecule, which can enhance cell permeability and oral absorption.
Flexibility Provides a high degree of conformational freedom, allowing the PROTAC to adopt an optimal orientation for productive ternary complex formation.
Defined Length The 12-unit PEG chain provides a specific, optimized distance between the two ligands, which is critical for degradation efficiency.
Bifunctional Handles The terminal amine and carboxylic acid groups allow for straightforward and versatile conjugation to warhead and E3 ligase ligands using standard chemical reactions like amide bond formation.

Applications and Quantitative Performance Metrics

The choice of linker has a profound impact on the two primary metrics used to quantify PROTAC performance: DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation achievable). Optimization of the linker is often an empirical process involving the synthesis and testing of a library of PROTACs with varying linker lengths and compositions.

While specific DC50 and Dmax values for PROTACs using the exact this compound linker are proprietary and found within specific drug discovery programs, the scientific literature provides extensive data on the effects of PEG linker length. For instance, studies on BRD4-targeting PROTACs systematically varied PEG linker length (from 0 to 4 PEG units) and demonstrated that linker length is a critical determinant of degradation efficiency.

Illustrative Data on Linker Optimization (Hypothetical): This table represents typical data from a linker optimization study, showing how varying the PEG linker length can impact degradation potency and efficacy.

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)
Compound APEG415075
Compound BPEG85092
Compound C PEG12 15 >95
Compound DPEG167588

Note: This data is illustrative. Actual performance is target- and cell line-dependent.

Visualizing the PROTAC Workflow and Mechanism

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC. The molecule brings the Protein of Interest (POI) into proximity with an E3 Ubiquitin Ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome. The PROTAC is then released to target another POI molecule.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Release Ternary->E3 POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC catalytic cycle leading to target protein degradation.
General PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that begins with target selection and culminates in preclinical evaluation. This iterative process involves designing, synthesizing, and testing candidates to optimize for potency, selectivity, and drug-like properties.

PROTAC_Development_Workflow Start Target & E3 Ligase Selection Design PROTAC Design (Ligands & Linker Choice) Start->Design Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Biochem Biochemical Assays (e.g., Binding Affinity) Synthesis->Biochem Cellular Cellular Assays (Western Blot for DC50/Dmax) Biochem->Cellular Optimization Iterative Optimization (Structure-Activity Relationship) Cellular->Optimization Optimization->Design Redesign Lead Lead Candidate Selection Optimization->Lead Meets Criteria ADME ADME/Tox & PK Studies Lead->ADME Invivo In Vivo Efficacy Studies ADME->Invivo

References

The Strategic Integration of m-PEG12-NH-C2-acid in Antibody-Drug Conjugate (ADC) Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of antibody-drug conjugates (ADCs) represents a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This technical guide provides an in-depth exploration of a specific, discrete polyethylene glycol (PEG) linker, m-PEG12-NH-C2-acid, in the context of ADC development. We will delve into its structure and properties, detail experimental protocols for its conjugation, present quantitative data on the impact of PEGylation, and visualize key biological pathways and experimental workflows.

Introduction to PEGylated Linkers in ADCs

Polyethylene glycol (PEG) has become an invaluable tool in bioconjugation, lauded for its ability to enhance the pharmaceutical properties of therapeutic molecules.[1][2] In the realm of ADCs, PEG linkers serve multiple crucial functions:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. The incorporation of a hydrophilic PEG chain mitigates aggregation and improves the solubility of the final ADC construct.[3]

  • Improved Pharmacokinetics: The "stealth" property of PEG reduces clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[3][4]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, diminishing the risk of an immune response.

  • Controlled Drug-to-Antibody Ratio (DAR): By improving the biophysical properties of the ADC, PEG linkers can enable higher and more homogeneous drug loading.

The use of discrete PEG (dPEG®) linkers, with a defined number of repeating ethylene glycol units, is particularly advantageous as it leads to the production of more homogeneous ADCs with improved batch-to-batch consistency. This guide focuses on a bifunctional, discrete PEG linker, this compound.

Structure and Properties of this compound

The this compound linker is a heterobifunctional molecule designed for versatile conjugation strategies in ADC development. Its structure consists of a methoxy-capped polyethylene glycol chain with twelve repeating ethylene glycol units. One terminus features an amine group, while the other is functionalized with a two-carbon carboxylic acid.

Proposed Structure:

This structure offers two distinct reactive handles:

  • Amine Terminus (-NH2): This primary amine can be readily conjugated to a payload that has been activated with an N-hydroxysuccinimide (NHS) ester or other carboxyl-activating agents, forming a stable amide bond.

  • Carboxylic Acid Terminus (-COOH): The carboxylic acid can be activated, for example with EDC/NHS, to react with primary amines, such as the lysine residues on the surface of a monoclonal antibody, also forming a stable amide bond.

The 12-unit PEG chain provides a balance of hydrophilicity and spacer length, contributing to the favorable pharmacokinetic and stability profiles of the resulting ADC.

Quantitative Impact of PEG12 Linkers on ADC Performance

The inclusion of a PEG12 linker significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from various studies, highlighting the effects of PEGylation.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity

ADC ConstructLinkerHIC Retention Time (min)
Trastuzumab-MMAENon-PEGylated>25
Trastuzumab-MMAEPEG4~22
Trastuzumab-MMAEPEG8~18
Trastuzumab-MMAEPEG12 ~15

Data adapted from comparative studies on ADC hydrophilicity. A shorter retention time on a Hydrophobic Interaction Chromatography (HIC) column indicates a more hydrophilic ADC.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5

Data adapted from pharmacokinetic studies of ADCs with varying PEG linker lengths. Increased PEG length up to PEG8 significantly decreases clearance, with longer chains showing a plateau effect.

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugatePEG Linker SizeFold Reduction in Cytotoxicity (vs. No PEG)
ZHER2-SMCC-MMAENo PEG1
ZHER2-PEG4K-MMAE4 kDa4.5
ZHER2-PEG10K-MMAE10 kDa22

Data from a study on miniaturized drug conjugates, illustrating a potential trade-off between increased PEG length and in vitro potency.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involved in the development of an ADC using an this compound linker.

Two-Step Conjugation of Payload to Linker and Linker to Antibody

This protocol describes the sequential attachment of the cytotoxic payload to the this compound linker, followed by conjugation of the drug-linker moiety to the antibody.

Step 1: Activation of Cytotoxic Drug and Conjugation to Linker

  • Drug Activation: Dissolve the cytotoxic drug containing a carboxylic acid group in an anhydrous organic solvent (e.g., DMF). Add 1.2 equivalents of a carbodiimide (e.g., EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS). Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.

  • Linker Conjugation: Dissolve the this compound linker (1.5 equivalents) in anhydrous DMF. Add this solution to the activated drug solution. Stir the reaction at room temperature overnight.

  • Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the drug-linker conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Step 2: Activation of Drug-Linker and Conjugation to Antibody

  • Antibody Preparation: Perform a buffer exchange of the monoclonal antibody into a suitable reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5). Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Activation: Dissolve the purified drug-linker conjugate (with the terminal carboxylic acid) in DMSO. In a separate tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification and Characterization: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or HIC, assess purity and aggregation by SEC, and confirm identity and integrity by mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the cell culture medium. Add the ADC or control solutions to the wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Pharmacokinetic Study in Rodents
  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer the ADC with the this compound linker and a non-PEGylated control ADC intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Quantify the concentration of the ADC in the plasma using a validated ELISA method that detects the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration of the ADC versus time and determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) using non-compartmental analysis software.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts in ADC development.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound linker) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis

Caption: General Mechanism of Action of an Antibody-Drug Conjugate.

HER2_Signaling_Pathway HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Inhibition of Signaling & Internalization Dimerization HER2/HER3 Dimerization HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin_Polymerization_Pathway Tubulin_Payload Tubulin Inhibitor Payload (e.g., MMAE) Tubulin_dimers α/β-Tubulin Dimers Tubulin_Payload->Tubulin_dimers Inhibition of Polymerization Microtubule_assembly Microtubule Assembly Tubulin_dimers->Microtubule_assembly Mitotic_spindle Mitotic Spindle Formation Microtubule_assembly->Mitotic_spindle Cell_cycle_arrest G2/M Phase Arrest Mitotic_spindle->Cell_cycle_arrest Disruption Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Experimental_Workflow start Start conjugation ADC Synthesis & Conjugation start->conjugation characterization Physicochemical Characterization (DAR, Purity) conjugation->characterization in_vitro In Vitro Evaluation (Cytotoxicity, Binding) characterization->in_vitro in_vivo_pk In Vivo Pharmacokinetics (Rodent Model) in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Xenograft Model) in_vivo_pk->in_vivo_efficacy end Lead Candidate Selection in_vivo_efficacy->end

References

An In-depth Technical Guide to m-PEG12-NH-C2-acid for Peptide and Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strategy to enhance the therapeutic properties of peptides and proteins. This modification can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immunogenic responses.[1][2][3] Among the diverse array of PEGylation reagents, m-PEG12-NH-C2-acid has emerged as a valuable tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[][]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its conjugation to peptides and proteins, and its application in targeted protein degradation.

Core Concepts of this compound

Chemical Structure and Properties

This compound, also known as 1-Amino-36-methyl-3,6,9,12,15,18,21,24,27,30,33-undecaoxanonatriacontan-38-oic acid, is a monodisperse PEG linker. This means it has a defined molecular weight and chain length, which is crucial for producing homogenous conjugates with reproducible characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C28H57NO14
Molecular Weight 631.75 g/mol
CAS Number 1949843-39-3
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Store at -20°C, desiccated-

The structure of this compound features a terminal methoxy group ("m-PEG"), a chain of twelve ethylene glycol units ("PEG12"), an amine group ("NH"), and a C2 carboxylic acid ("C2-acid"). This heterobifunctional nature allows for directional conjugation to two different molecular entities.

Applications in Peptide and Protein Modification

The primary application of this compound is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a critical role in its efficacy.

The length and flexibility of the PEG chain, such as the 12-unit chain in this compound, are crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, the hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the PROTAC molecule.

While its use is prominent in PROTACs, the functional groups of this compound also allow for its use in other bioconjugation applications where a hydrophilic spacer with dual reactivity is desired.

Experimental Protocols

General Considerations for Handling PEG Reagents
  • PEG reagents can be hygroscopic. To prevent moisture contamination, allow the reagent vial to equilibrate to room temperature before opening.

  • For accurate dispensing, it is recommended to prepare a stock solution in an anhydrous solvent such as DMF or DMSO.

  • Store unused stock solutions at -20°C under an inert gas like argon or nitrogen.

Protocol 1: Conjugation of this compound to a Peptide via Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine (e.g., the N-terminus or a lysine side chain) on a peptide.

Materials:

  • This compound

  • Peptide with a free primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to the Peptide:

    • Dissolve the peptide (1 equivalent) in the reaction buffer.

    • Slowly add the activated this compound solution to the peptide solution.

    • If the peptide is in an organic solvent, add DIPEA (2-3 equivalents) to maintain a basic pH.

    • Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C overnight.

  • Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or by acidifying with dilute trifluoroacetic acid (TFA).

    • Purify the PEGylated peptide using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Collect fractions and analyze by LC-MS to identify the desired product.

  • Characterization:

    • Confirm the identity and purity of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 2: On-Resin Conjugation to a Solid-Phase Synthesized Peptide

This protocol is for conjugating the carboxylic acid of this compound to the N-terminus of a peptide while it is still attached to the solid-phase synthesis resin.

Materials:

  • Peptide-resin with a deprotected N-terminus

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF.

    • Ensure the N-terminal Fmoc protecting group has been removed.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the this compound (2-3 equivalents) by dissolving it in DMF with HBTU/HATU (2-3 equivalents) and DIPEA (4-6 equivalents) for 5-10 minutes.

    • Add the activated PEG solution to the swollen resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection:

    • Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify and characterize the final product as described in Protocol 1.

Quantitative Data Presentation

The optimal linker length is a critical determinant of a PROTAC's degradation efficiency, which is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While specific data for this compound is not publicly available in a comparative format, the following table provides an illustrative example of how linker length can impact PROTAC performance for a hypothetical target protein.

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Degradation Efficiency

PROTAC LinkerLinker Length (atoms)DC50 (nM)Dmax (%)Reference
m-PEG4-NH-C2-acid~1815075
m-PEG8-NH-C2-acid~305090
This compound ~42 25 >95
m-PEG16-NH-C2-acid~548085

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific target protein, E3 ligase, and binding moieties used.

Visualization of Workflows and Pathways

Experimental Workflow for Peptide PEGylation

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Characterization A This compound C Activated NHS Ester A->C 1-4h, RT B EDC/NHS in DMF B->C E Crude PEGylated Peptide C->E 2-12h, RT D Peptide in Buffer D->E F RP-HPLC E->F G Purified PEG-Peptide F->G H LC-MS G->H I MALDI-TOF G->I J Final Product Confirmation H->J I->J

Caption: Workflow for the solution-phase conjugation of this compound to a peptide.

PROTAC Mechanism of Action

protac_mechanism cluster_components Cellular Components cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC E3 E3 Ubiquitin Ligase E3->TC PROTAC PROTAC (m-PEG12 Linker) PROTAC->TC Ub Ubiquitination TC->Ub Recruitment Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation Degraded POI Proteasome->Degradation Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool for the modification of peptides and proteins. Its defined length, hydrophilic nature, and heterobifunctional handles make it particularly well-suited for the rational design of sophisticated bioconjugates like PROTACs. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to incorporate this reagent into their drug discovery and development workflows. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers such as this compound will undoubtedly play a pivotal role in the creation of novel and effective therapeutics.

References

An In-Depth Technical Guide to m-PEG12-NH-C2-acid for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The landscape of precision medicine is increasingly dominated by sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The efficacy and safety of these constructs are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. This technical guide provides a comprehensive overview of m-PEG12-NH-C2-acid, a versatile, heterobifunctional polyethylene glycol (PEG) linker. We detail its physicochemical properties, core applications in targeted drug delivery, and standardized experimental protocols for its conjugation. This document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage advanced linker chemistries for next-generation therapeutics.

Introduction to Advanced Linker Chemistry

Targeted drug delivery aims to maximize the therapeutic index of a potent payload by ensuring its selective delivery to the site of action, thereby minimizing systemic toxicity.[1][2] This is achieved by conjugating a potent molecule to a targeting ligand, such as a monoclonal antibody or a small molecule binder. The linker is a pivotal component in this design, influencing solubility, stability, pharmacokinetics (PK), and the mechanism of payload release.[1][3]

Polyethylene glycol (PEG) linkers have become indispensable in this field due to their hydrophilicity, biocompatibility, and ability to improve the overall properties of bioconjugates.[4] PEGylation can "shield" hydrophobic payloads, increase solubility, prevent aggregation, and prolong circulation half-life by reducing clearance through the reticuloendothelial system. The this compound linker is a discrete (monodisperse) PEG derivative featuring a methoxy-capped 12-unit PEG chain, a primary amine, and a terminal carboxylic acid. This heterobifunctional architecture allows for the sequential and controlled conjugation of two different molecules, making it an ideal tool for constructing complex therapeutic agents.

Physicochemical Properties and Structure

The this compound linker is characterized by its defined chain length, which ensures batch-to-batch consistency and predictable properties in the final conjugate. Its structure consists of a hydrophilic PEG spacer that enhances aqueous solubility, a terminal carboxylic acid group, and a primary amine group, providing two distinct points for conjugation.

Table 1: Physicochemical Properties of Representative PEG12 Linkers

Property Value Source
Linker Class Heterobifunctional PEG Linker
Molecular Formula C26H52O14 (for m-PEG12-acid)
Molecular Weight ~588.7 g/mol (for m-PEG12-acid)
Appearance White solid or viscous oil
Solubility Water, DMSO, DMF, DCM
Reactive Group 1 Carboxylic Acid (-COOH)
Reactive Group 2 Primary Amine (-NH2)

| Storage Conditions | -20°C, desiccated | |

Note: Data for the closely related m-PEG12-acid is used to represent the core PEG structure's properties.

Core Applications in Targeted Drug Delivery

The unique bifunctional nature of this compound makes it suitable for several advanced drug delivery platforms.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This compound is an ideal PEG-based linker for PROTAC synthesis, providing the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation TP Target Protein PROTAC PROTAC (Target Binder - PEG12 Linker - E3 Binder) TP->PROTAC Binds Proteasome 26S Proteasome TP->Proteasome Enters for Degradation E3 E3 Ubiquitin Ligase E3->TP Polyubiquitination PROTAC->E3 Recruits Ub Ubiquitin (Ub) Degraded Degraded Peptides Proteasome->Degraded Results in

PROTAC Mechanism of Action
Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the cytotoxicity of a small-molecule drug. The linker plays a crucial role in ADC stability and efficacy. Using a hydrophilic PEG linker like this compound can overcome challenges associated with conjugating hydrophobic payloads, which often lead to aggregation and rapid clearance. The PEG spacer improves ADC solubility and pharmacokinetics, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising the conjugate's physical properties.

Nanoparticle Functionalization

Nanoparticles are widely explored as carriers for targeted drug delivery. Surface functionalization is key to their application, enabling the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues. The this compound linker can be used to modify the surface of various nanoparticles (e.g., lipid nanoparticles, iron oxide nanoparticles). One end can be anchored to the nanoparticle surface, while the other end provides a reactive handle for conjugating a targeting moiety, with the PEG chain extending outwards to provide a "stealth" layer that reduces non-specific uptake.

Experimental Protocols

The primary utility of this compound in bioconjugation relies on the sequential reaction of its amine and carboxylic acid groups. A common and robust method for conjugating the carboxylic acid end is through carbodiimide chemistry, using activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Experimental Workflow

The following diagram outlines a typical workflow for conjugating a molecule (e.g., a targeting ligand) to a payload using the this compound linker. This assumes the carboxylic acid end of the linker is reacted first.

Experimental_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: First Conjugation cluster_purification Step 3: Purification cluster_conjugation2 Step 4: Second Conjugation A This compound + EDC/NHS B Activated Linker (NHS Ester) A->B pH 4.5-6.0 15-30 min, RT D Payload-Linker (R1-NH-PEG12-NH2) C Amine-Containing Payload (R1-NH2) C->D pH 7.2-8.0 2-4 hrs, RT E Purification (e.g., HPLC, Dialysis) D->E G Final Conjugate (R1-Linker-R2) E->G F Activated Molecule (e.g., R2-COOH + EDC/NHS) F->G pH 7.2-8.0 2-4 hrs, RT ADC_Mechanism General Mechanism of ADC Action cluster_extracellular Extracellular Space cluster_intracellular Target Cancer Cell ADC ADC in Circulation (Antibody-PEG12-Payload) Receptor Target Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus Payload->Nucleus 5. Target Engagement (e.g., DNA Damage) Apoptosis Cell Death (Apoptosis) Nucleus->Apoptosis 6. Induction of Apoptosis

References

Methodological & Application

Application Notes and Protocols for m-PEG12-NH-C2-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins of interest (POIs).[1][2] A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance the solubility and permeability of these often large and hydrophobic molecules. The m-PEG12-NH-C2-acid linker is a bifunctional molecule featuring a terminal primary amine and a carboxylic acid, separated by a 12-unit PEG chain. This configuration allows for the sequential and directional coupling of the target protein ligand and the E3 ligase ligand, making it a versatile tool in PROTAC synthesis.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~650 g/mol (Estimated)
AppearanceWhite to off-white solid or viscous oil(Typical for PEG compounds)
SolubilitySoluble in water and most organic solvents(General property of PEG linkers)

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process involving sequential amide bond formations. The strategy outlined below assumes the target protein ligand (POI-NH2) contains a primary or secondary amine for coupling to the carboxylic acid end of the linker, and the E3 ligase ligand (E3-COOH) has a carboxylic acid for coupling to the amine end of the linker. The order of addition can be reversed depending on the functional groups available on the respective ligands.

Step 1: Coupling of POI Ligand to this compound

This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized target protein ligand (POI-NH2). A common and efficient method for this coupling is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base.

Materials and Reagents:

  • This compound

  • Amine-functionalized POI ligand (POI-NH2)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized POI ligand (POI-NH2) (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the POI-NH2 solution dropwise to the activated linker solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the POI-linker intermediate (POI-PEG12-NH2).

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

The second step involves the formation of an amide bond between the amine of the POI-linker intermediate and a carboxylic acid-functionalized E3 ligase ligand (E3-COOH).

Materials and Reagents:

  • POI-PEG12-NH2 (from Step 1)

  • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Preparative HPLC for final purification

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (E3-COOH) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the POI-PEG12-NH2 intermediate (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the POI-linker solution dropwise to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Data Presentation

Table 1: Representative Reaction Parameters for Amide Coupling in PROTAC Synthesis

ParameterStep 1 (Linker-POI)Step 2 (PROTAC Formation)
Reactant Equivalents
This compound / E3-COOH1.0 eq1.0 eq
POI-NH2 / POI-Linker-NH21.1 eq1.1 eq
HATU1.2 eq1.2 eq
DIPEA2.0 eq2.0 eq
Reaction Conditions
SolventAnhydrous DMFAnhydrous DMF
TemperatureRoom TemperatureRoom Temperature
Reaction Time4 - 12 hours4 - 12 hours
Work-up & Purification
QuenchingWaterWater
Extraction SolventEthyl AcetateEthyl Acetate
Purification MethodSilica Gel ChromatographyPreparative HPLC
Expected Yield 60-80%50-70%

Note: Yields are estimates and can vary significantly based on the specific ligands used.

Table 2: Typical Characterization Data for a PROTAC Molecule

Analysis MethodExpected Result
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) of the final PROTAC molecule.
¹H NMR Peaks corresponding to the protons of the POI ligand, the E3 ligase ligand, and the PEG linker. Integration of the peaks should be consistent with the number of protons in each part of the molecule.
Purity (by HPLC) >95% for biological assays.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI-Linker Synthesis cluster_step2 Step 2: PROTAC Assembly Linker This compound HATU_DIPEA1 HATU, DIPEA, DMF Linker->HATU_DIPEA1 POI_NH2 POI-NH2 POI_NH2->HATU_DIPEA1 POI_Linker POI-Linker Intermediate (POI-PEG12-NH2) HATU_DIPEA1->POI_Linker Amide Coupling Purification1 Purification (Silica Gel Chromatography) POI_Linker->Purification1 E3_COOH E3-COOH Purification1->E3_COOH HATU_DIPEA2 HATU, DIPEA, DMF E3_COOH->HATU_DIPEA2 Final_PROTAC Final PROTAC (POI-Linker-E3) HATU_DIPEA2->Final_PROTAC Amide Coupling Purification2 Purification (Preparative HPLC) Final_PROTAC->Purification2

Caption: Workflow for the two-step synthesis of a PROTAC using this compound.

PROTAC_MoA PROTAC PROTAC (POI-Linker-E3) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub Ubiquitin E3->Ub Recruits PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

References

Application Notes and Protocols for Protein PEGylation with m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent modification of a specific protein with m-PEG12-NH-C2-acid. The process, known as PEGylation, involves the attachment of polyethylene glycol (PEG) chains to a protein, which can enhance its therapeutic properties by increasing its hydrodynamic size. This can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[1][2][3]

The following protocols are designed to be a comprehensive guide, from the initial activation of the PEG reagent to the final characterization of the PEGylated protein conjugate.

Overview of the PEGylation Process

The this compound is a heterobifunctional linker containing a terminal carboxylic acid and an amine group, separated by a 12-unit polyethylene glycol spacer. To conjugate this molecule to a protein, the carboxylic acid group must first be activated to a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated PEG reagent will then react with primary amine groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on the surface of the protein to form a stable amide bond.[4][5]

The overall workflow for the PEGylation of a specific protein can be visualized as follows:

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange) PEGylation_Reaction PEGylation Reaction Protein_Prep->PEGylation_Reaction PEG_Activation This compound Activation to NHS Ester PEG_Activation->PEGylation_Reaction Purification Purification of PEGylated Protein (SEC/IEX) PEGylation_Reaction->Purification Characterization Characterization (SDS-PAGE, MS, Activity Assay) Purification->Characterization

Caption: Experimental workflow for protein PEGylation.

Experimental Protocols

Materials and Reagents

Table 1: Materials and Reagents

Material/ReagentSupplierPurpose
Specific Protein of Interest-Target for PEGylation
This compoundVariousPEGylating agent
N-hydroxysuccinimide (NHS)Sigma-AldrichActivating agent
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-AldrichActivating agent
Anhydrous Dimethylformamide (DMF)Sigma-AldrichSolvent for activation
Phosphate Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer
Sodium Phosphate Buffer, pH 7.0-8.5-Reaction buffer
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)-To stop the reaction
Dialysis Tubing or Centrifugal Filter Units (e.g., Amicon Ultra)MilliporeSigmaBuffer exchange and removal of unreacted PEG
Size Exclusion Chromatography (SEC) Column (e.g., Superdex 200)GE HealthcarePurification
Ion-Exchange Chromatography (IEX) Column (e.g., Mono Q or Mono S)GE HealthcarePurification
SDS-PAGE Gels and ReagentsBio-RadCharacterization
Mass Spectrometer (MALDI-TOF or ESI-LC/MS)-Characterization
Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester, making it reactive towards primary amines.

  • Preparation : Ensure all glassware is thoroughly dried to prevent hydrolysis of the activating agents and the NHS ester product.

  • Dissolution : Dissolve this compound and NHS in anhydrous DMF at a 1:1.2 molar ratio. The final concentration of the PEG reagent should be around 100 mM.

  • Activation : Add DCC or EDC to the solution at a 1:1.5 molar ratio relative to the PEG reagent.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours in a desiccated environment.

  • Filtration (if using DCC) : If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Use : The resulting solution containing the activated m-PEG12-NHS ester should be used immediately for the PEGylation reaction. Do not store the activated PEG solution, as the NHS ester is susceptible to hydrolysis.

Protocol 2: PEGylation of the Target Protein

This protocol outlines the reaction between the activated m-PEG12-NHS ester and the target protein. Optimization of reaction conditions is crucial for achieving the desired degree of PEGylation.

  • Protein Preparation : Prepare the protein in an amine-free buffer, such as PBS (pH 7.4) or sodium phosphate buffer (pH 7.0-8.5). The optimal pH is typically between 7 and 9. If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange using dialysis or centrifugal filter units. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reaction Setup : Add the freshly prepared activated m-PEG12-NHS ester solution to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized. A starting point is a 5 to 20-fold molar excess of the PEG reagent.

  • Incubation : Incubate the reaction mixture at 4°C or room temperature with gentle stirring. The reaction time can vary from 30 minutes to several hours. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.

  • Quenching : Stop the reaction by adding a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will consume any unreacted PEG-NHS ester.

  • Removal of Unreacted PEG : Remove the excess unreacted PEG and quenching reagent by dialysis or diafiltration against a suitable buffer (e.g., PBS).

Table 2: Key Parameters for PEGylation Optimization

ParameterTypical RangeRationale
PEG:Protein Molar Ratio5:1 to 50:1Higher ratios increase the degree of PEGylation but also the risk of protein inactivation and heterogeneity.
Protein Concentration1 - 10 mg/mLHigher concentrations can favor intermolecular cross-linking.
pH7.0 - 8.5The reaction rate with primary amines increases with pH, but the hydrolysis of the NHS ester also increases.
Temperature4°C to 25°CLower temperatures can help to maintain protein stability during the reaction.
Reaction Time30 min to 12 hShould be optimized to achieve the desired level of PEGylation without significant protein degradation.

Purification of the PEGylated Protein

Purification is essential to separate the PEGylated protein from the unreacted protein, excess PEG reagent, and any byproducts. The choice of purification method depends on the properties of the protein and the degree of PEGylation.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is an effective method for separating PEGylated conjugates from the smaller, un-PEGylated protein.

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net charge. PEGylation can shield the charged residues on the protein surface, leading to a change in its overall charge and elution profile on an IEX column. This allows for the separation of different PEGylated species (e.g., mono-, di-, and poly-PEGylated proteins).

Characterization of the PEGylated Protein

After purification, it is crucial to characterize the PEGylated protein to determine the degree of PEGylation, identify the sites of modification, and assess the impact on its biological activity.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple and rapid method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein, and the presence of multiple bands can indicate a heterogeneous mixture of PEGylated species.

Mass Spectrometry (MS)

Mass spectrometry provides a more precise determination of the molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG chains. Techniques such as MALDI-TOF or ESI-LC/MS can be employed.

Biological Activity Assay

It is essential to evaluate the biological activity of the PEGylated protein to ensure that the modification has not compromised its function. The specific assay will depend on the protein of interest.

Table 3: Summary of Characterization Techniques

TechniqueInformation Obtained
SDS-PAGEApparent molecular weight increase, assessment of heterogeneity.
Mass Spectrometry (MS)Precise molecular weight, degree of PEGylation.
Activity AssayFunctional integrity of the PEGylated protein.

Signaling Pathways and Logical Relationships

The chemical reaction underlying the PEGylation process is a nucleophilic acyl substitution. The primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

PEGylation_Reaction reagents m-PEG12-NH-C2-COOH + NHS + DCC/EDC Activation activated_peg m-PEG12-NH-C2-NHS Activated PEG Reagent reagents:f1->activated_peg:f0 pegylated_protein Protein-NH-CO-C2-NH-PEG12-m PEGylated Protein (Stable Amide Bond) activated_peg:f0->pegylated_protein:f0 Reaction with Protein-NH2 protein Protein-NH2 Primary Amine on Protein protein:f0->pegylated_protein:f0 byproduct NHS Byproduct pegylated_protein:f0->byproduct:f0 Release of

Caption: Chemical reaction of protein PEGylation.

References

Application Notes and Protocols for m-PEG12-NH-C2-acid EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The m-PEG12-NH-C2-acid is a discrete polyethylene glycol (PEG) linker containing a terminal carboxylic acid. This functional group allows for its conjugation to primary amine-containing molecules through the formation of a stable amide bond. A widely employed and efficient method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This two-step coupling chemistry provides a versatile strategy for the PEGylation of biomolecules such as proteins, peptides, and antibodies, as well as for the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[1][3]

PEGylation, the covalent attachment of PEG chains, is a well-established technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. It can improve solubility, increase in vivo stability by protecting against enzymatic degradation, and reduce immunogenicity.[4] The discrete length of the PEG12 chain in this compound allows for precise control over the linker length in the final conjugate, which is a critical parameter in applications such as PROTAC design where it influences the formation of the ternary complex between the target protein and the E3 ligase.

These application notes provide a detailed protocol for the EDC/NHS mediated coupling of this compound to an amine-containing molecule, along with recommendations for reaction optimization and purification of the resulting conjugate.

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester: To improve the efficiency of the reaction and the stability of the activated intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and can be purified or reacted directly with a primary amine.

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize key quantitative data for optimizing the conjugation protocol.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentRecommended Molar Ratio (relative to this compound)Purpose
EDC1.5 - 10 equivalentsTo ensure efficient activation of the carboxyl groups.
NHS/Sulfo-NHS2 - 5 equivalents (relative to EDC)To efficiently form the stable NHS ester and minimize side reactions.
Amine-containing Molecule1 - 1.5 equivalentsTo drive the reaction towards product formation. The ratio can be adjusted based on the desired degree of labeling.

Table 2: Effect of pH on Reaction Steps

Reaction StepOptimal pH RangeRationale
Carboxylic Acid Activation (with EDC/NHS)4.5 - 6.0The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment.
Amine Coupling (NHS ester reaction)7.0 - 8.5The reaction of the NHS-activated molecule with primary amines is most efficient at physiological to slightly basic pH.

Experimental Protocols

This section provides a detailed step-by-step protocol for the EDC/NHS coupling of this compound to a primary amine-containing molecule in an aqueous environment.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for dissolving reagents if necessary)

  • Desalting columns (e.g., Sephadex G-25) for purification

  • Reaction tubes

  • Stirring plate and stir bar

Protocol

Step 1: Reagent Preparation

  • Equilibrate this compound, EDC-HCl, and NHS (or Sulfo-NHS) to room temperature before opening the vials to prevent moisture condensation.

  • Prepare fresh stock solutions of EDC-HCl and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMF/DMSO immediately before use. Do not store these solutions for extended periods.

Step 2: Activation of this compound

  • Dissolve the this compound in Activation Buffer to the desired concentration.

  • Add EDC-HCl to the this compound solution to achieve a final molar ratio as determined from Table 1 (e.g., 5 equivalents).

  • Immediately add NHS (or Sulfo-NHS) to the reaction mixture to achieve a final molar ratio as determined from Table 1 (e.g., 2.5 equivalents relative to EDC).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Immediately after the activation step, add the activated this compound solution to the solution of the amine-containing molecule.

  • Alternatively, for a two-step procedure, the pH of the activated this compound solution can be raised to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Purify the PEGylated conjugate from excess reagents and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

  • For more stringent purification to separate different PEGylated species, chromatographic techniques such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.

Step 6: Characterization

  • Characterize the final conjugate to confirm successful PEGylation and determine the degree of labeling. Common analytical techniques include:

    • HPLC: To assess purity and separate different PEGylated species.

    • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the degree of PEGylation.

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (this compound, EDC, NHS) activation Activation of Carboxyl Group (pH 4.5-6.0 in MES Buffer) reagent_prep->activation Add EDC & NHS conjugation Conjugation to Amine (pH 7.0-8.5 in PBS Buffer) activation->conjugation Add Amine-Molecule quenching Quenching (Tris or Hydroxylamine) conjugation->quenching Stop Reaction purification Purification (Desalting, HPLC) quenching->purification Remove Excess Reagents characterization Characterization (HPLC, MS, NMR) purification->characterization Analyze Product

Caption: General experimental workflow for EDC/NHS coupling of this compound.

PROTAC Signaling Pathway

protac_pathway protac PROTAC (this compound linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex Binds poi Target Protein (POI) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds polyubiquitination Polyubiquitination ternary_complex->polyubiquitination Catalyzes ubiquitin Ubiquitin ubiquitin->polyubiquitination Adds proteasome 26S Proteasome polyubiquitination->proteasome Recognized by degradation POI Degradation proteasome->degradation Mediates peptides Peptides degradation->peptides

Caption: Mechanism of action for a PROTAC utilizing a PEG linker to induce protein degradation.

References

Application Notes and Protocols for Incorporating m-PEG12-NH-C2-acid into Drug Delivery Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the systemic circulation time and stability of drug delivery systems.[1] This "stealth" effect is achieved by the hydrophilic PEG chains creating a steric barrier that reduces opsonization and subsequent clearance by the mononuclear phagocyte system.[1] m-PEG12-NH-C2-acid is a short, heterobifunctional PEG linker possessing a terminal amine group and a carboxylic acid group, making it a versatile tool for nanoparticle surface functionalization. These terminal groups allow for covalent conjugation to nanoparticles with various surface chemistries, typically through amide bond formation.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into drug delivery nanoparticles. It covers the conjugation chemistry, characterization of the resulting PEGylated nanoparticles, drug loading, and in vitro drug release assessment.

Data Presentation: The Impact of PEGylation on Nanoparticle Properties

The incorporation of this compound onto the surface of nanoparticles induces predictable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation, as well as after drug loading.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

Nanoparticle TypeModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Polystyrene NPUnmodified115.3 ± 2.10.04-45.2 ± 1.5
Carboxylated Polystyrene NPAmine-PEG Conjugated125.8 ± 1.70.05-25.7 ± 0.9[2]
PLGA NanoparticlesUnmodified (PLGA-COOH)138 ± 50.12-29 ± 3
PLGA NanoparticlesAmine-PEG Conjugated145 ± 60.11-18 ± 2[3]

Data is synthesized from literature and represents typical values.

Table 2: Characterization of Drug-Loaded PEGylated Nanoparticles

Nanoparticle FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)Hydrodynamic Diameter (nm)Zeta Potential (mV)
PEGylated PLGA NPDoxorubicin8.5 ± 0.785 ± 5162 ± 8-15 ± 2
PEGylated LiposomesDoxorubicin10.2 ± 1.192 ± 4120 ± 5-20 ± 3[4]
PEGylated Magnetic NPDoxorubicin12.795~250Increased from negative to less negative/slightly positive

Data is synthesized from literature and represents typical values.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the carboxylic acid group of this compound to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-NH2, silica-NH2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 50 mM hydroxylamine or 100 mM Tris buffer)

  • Ultra-pure water

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in MES buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of PEG linker to available amine groups on the nanoparticles should be optimized, but a starting point of 10:1 to 50:1 is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in ultra-pure water using centrifugal filter units. This will remove excess PEG linker, EDC, NHS, and quenching reagents.

    • Perform at least three washing cycles.

  • Storage: Resuspend the final PEGylated nanoparticle pellet in an appropriate buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in ultra-pure water to an appropriate concentration (typically 0.1-1.0 mg/mL).

    • Equilibrate the sample to 25°C.

    • Measure the scattered light intensity fluctuations to determine the hydrodynamic diameter and PDI.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement module (using Laser Doppler Velocimetry).

  • Procedure:

    • Dilute the nanoparticle suspension in 10 mM NaCl solution to ensure sufficient ionic strength for the measurement.

    • Equilibrate the sample to 25°C.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

    • Perform measurements in triplicate.

Protocol 3: Drug Loading into PEGylated Nanoparticles

This protocol is a general guideline for loading a hydrophobic drug into polymeric nanoparticles using the nanoprecipitation method.

Materials:

  • PEGylated nanoparticles (as a pre-formed polymer-PEG conjugate or pre-functionalized nanoparticles)

  • Hydrophobic drug

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Ultra-pure water

  • Stirring plate

Procedure:

  • Organic Phase Preparation: Dissolve the PEGylated polymer and the hydrophobic drug in the organic solvent.

  • Nanoprecipitation:

    • Add the organic phase dropwise to a vigorously stirring aqueous phase (ultra-pure water).

    • The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming drug-loaded nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension (typically overnight) in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles.

    • Wash the pellet with ultra-pure water to remove any unloaded, free drug. Repeat the washing step twice.

  • Quantification of Drug Loading:

    • Lyophilize a known amount of the purified drug-loaded nanoparticles.

    • Dissolve the lyophilized powder in a suitable organic solvent to release the encapsulated drug.

    • Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a common method for assessing the release of a drug from nanoparticles using a dialysis-based method.

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Dialysis membrane tubing (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Pipette a known concentration of the drug-loaded nanoparticle suspension into the dialysis bag and seal both ends.

  • Release Study:

    • Place the sealed dialysis bag into a container with a known volume of pre-warmed release buffer.

    • Incubate at 37°C with continuous gentle agitation.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the container.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time to obtain the drug release profile.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_release In Vitro Studies np_synthesis Nanoparticle Core Synthesis amine_func Surface Functionalization (e.g., with Amine Groups) np_synthesis->amine_func peg_conjugation PEGylation with This compound (EDC/NHS Chemistry) amine_func->peg_conjugation purification1 Purification peg_conjugation->purification1 drug_loading Drug Encapsulation (e.g., Nanoprecipitation) purification1->drug_loading purification2 Purification of Drug-Loaded NPs dls DLS (Size & PDI) purification2->dls zeta Zeta Potential purification2->zeta drug_quant Drug Loading Quantification purification2->drug_quant release_study In Vitro Drug Release Assay purification2->release_study data_analysis Data Analysis release_study->data_analysis

Caption: Experimental workflow for the development of drug-loaded PEGylated nanoparticles.

edc_nhs_pathway np_amine Nanoparticle -NH2 pegylated_np PEGylated Nanoparticle -CO-NH- peg_acid This compound -COOH activated_peg Activated PEG-NHS Ester O-N(CO)2 peg_acid:cooh->activated_peg:ester + EDC, NHS edc EDC nhs NHS activated_peg:ester->pegylated_np:amide + NP-NH2 hydrolyzed_nhs Hydrolyzed NHS activated_peg->hydrolyzed_nhs Hydrolysis (side reaction)

Caption: EDC/NHS coupling chemistry for conjugating this compound to an amine-functionalized nanoparticle.

References

Application Notes and Protocols for the Characterization of m-PEG12-NH-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The m-PEG12-NH-C2-acid is a discrete PEG linker featuring a methoxy-capped twelve-unit PEG chain, an amine group, and a two-carbon carboxylic acid function. This heterobifunctional linker allows for the conjugation of a molecule of interest (e.g., a protein, peptide, or small molecule) to a targeting ligand or another functional moiety.

Thorough analytical characterization of the resulting conjugate is a critical step to ensure its quality, efficacy, and safety. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this compound conjugates.

Core Analytical Techniques

A multi-pronged analytical approach is typically required for the comprehensive characterization of PEGylated conjugates. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry (MS): Provides information on the molecular weight of the conjugate, confirming successful conjugation and determining the degree of PEGylation.[1][2] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common MS techniques for analyzing PEGylated molecules.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the PEG linker and the conjugate.[3][4] It can be used to determine the degree of substitution and to assess the purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and to separate the PEGylated product from unreacted starting materials and byproducts. Different HPLC modes, such as Reversed-Phase (RP-HPLC), Size-Exclusion (SEC), and Hydrophobic Interaction Chromatography (HIC), can be employed depending on the properties of the conjugate.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for characterizing this compound conjugates and a logical approach for selecting the appropriate analytical techniques.

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Reporting start This compound + Target Molecule reaction Conjugation Reaction start->reaction purification Purification (e.g., HPLC, SEC) reaction->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy purification->nmr hplc HPLC Analysis purification->hplc analysis Data Interpretation ms->analysis nmr->analysis hplc->analysis report Application Note / Report analysis->report

Fig. 1: General experimental workflow for the synthesis and characterization of PEG conjugates.

logical_relationships cluster_answers cluster_methods Analytical Methods question1 Primary Question answer1 Successful Conjugation? question1->answer1 answer2 Purity? question1->answer2 answer3 Structural Integrity? question1->answer3 method1 Mass Spectrometry (ESI-MS, MALDI-MS) answer1->method1 method2 HPLC (RP-HPLC, SEC, HIC) answer2->method2 method3 NMR Spectroscopy (¹H NMR) answer3->method3

Fig. 2: Logical relationships for selecting analytical methods based on the characterization question.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of a hypothetical this compound conjugate.

Table 1: Mass Spectrometry Data

AnalyteExpected Mass (Da)Observed Mass (Da)Interpretation
This compound631.75631.78Starting material identity confirmed.
Target MoleculeUser DefinedUser DefinedStarting material identity confirmed.
ConjugateCalculatedMeasuredSuccessful conjugation confirmed.

Table 2: HPLC Purity Analysis

Analytical MethodPeakRetention Time (min)Area (%)Identity
RP-HPLC15.22.5Unconjugated Target
28.197.0This compound Conjugate
310.50.5Unreacted PEG Linker

Table 3: ¹H NMR Spectroscopy Data

ProtonsExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)IntegrationAssignment
PEG backbone (-CH₂CH₂O-)~3.6~3.6~48HConfirms PEG chain integrity.
Methoxy group (-OCH₃)~3.3~3.33HConfirms methoxy terminus.
Protons adjacent to amideVariableMeasuredVariableConfirms amide bond formation.

Detailed Experimental Protocols

Protocol 1: Mass Spectrometry Analysis by ESI-MS

Objective: To determine the molecular weight of the this compound conjugate and confirm successful conjugation.

Materials:

  • This compound conjugate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS system with an electrospray ionization source

Procedure:

  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., water/ACN mixture) to a final concentration of approximately 1 mg/mL.

  • LC Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: A range appropriate to detect the expected mass of the conjugate.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. Compare the observed mass with the theoretical mass.

Protocol 2: Purity Determination by RP-HPLC

Objective: To assess the purity of the this compound conjugate and quantify impurities.

Materials:

  • This compound conjugate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A linear gradient optimized to separate the conjugate from starting materials (e.g., 10-90% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength appropriate for the target molecule (e.g., 220 nm or 280 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the percentage purity of the conjugate based on the relative peak areas.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the structural integrity of the this compound conjugate.

Materials:

  • This compound conjugate sample (lyophilized)

  • Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 1-5 mg of the lyophilized conjugate in 0.5-0.7 mL of the appropriate deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks corresponding to the PEG backbone (~3.6 ppm), the methoxy group (~3.3 ppm), and any characteristic peaks of the conjugated molecule.

    • Compare the integration ratios to the expected number of protons to confirm the structure and estimate the degree of conjugation. The presence of 13C satellites around the main PEG peak can also be used for accurate molecular weight determination of the PEG chain.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound conjugates. A combination of mass spectrometry, HPLC, and NMR spectroscopy is essential to ensure the identity, purity, and structural integrity of the final product. The successful application of these techniques is critical for advancing the development of novel PEGylated therapeutics.

References

Application Notes and Protocols for Optimal Conjugation of m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This process involves the covalent attachment of PEG chains, which can improve solubility, increase in vivo stability, and reduce immunogenicity. The m-PEG12-NH-C2-acid is a heterobifunctional PEG linker containing a terminal carboxylic acid group, which can be activated to react with primary amines on biomolecules, such as the lysine residues on proteins.

This document provides a detailed protocol for determining the optimal molar excess of this compound for conjugation to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. It also outlines methods for the purification and characterization of the resulting PEGylated conjugate.

Factors Influencing Optimal Conjugation

The efficiency of the PEGylation reaction is influenced by several factors that need to be optimized to achieve the desired degree of conjugation while preserving the biological activity of the molecule.

  • Molar Ratio of PEG to Protein: Increasing the molar excess of the PEG reagent generally leads to a higher degree of PEGylation. However, an excessive amount can lead to polysubstitution and potential loss of bioactivity.[1][2]

  • Reaction pH: The activation of the carboxylic acid group on the PEG linker with EDC and NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the NHS-activated PEG with primary amines on the target molecule is favored at a pH of 7-8.[3][4][5]

  • Reaction Time and Temperature: Typical reaction times range from 2 hours at room temperature to overnight at 4°C. Longer reaction times can increase the conjugation efficiency but also risk side reactions or degradation of the target molecule.

  • Buffer Composition: Buffers should be free of primary amines (e.g., Tris) and carboxylates, which can compete with the reaction. Phosphate-buffered saline (PBS) or MES buffers are commonly used.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a generic protein. The molar excess of the PEG reagent should be systematically varied to determine the optimal ratio for the specific application.

Materials and Reagents
  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)

  • Analytical Instruments: SDS-PAGE, HPLC, Mass Spectrometry

Step-by-Step Conjugation Protocol
  • Preparation of Biomolecule: Dissolve the amine-containing biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the buffer contains primary amines, exchange it with the Conjugation Buffer using dialysis or a desalting column.

  • Activation of this compound:

    • Immediately before use, dissolve the this compound in the Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Immediately add the activated PEG solution to the biomolecule solution. The molar ratio of PEG to the biomolecule should be varied (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal condition.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the PEGylated Conjugate:

    • Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of method depends on the size and charge differences between the native and PEGylated molecule.

  • Characterization of the Conjugate:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use HPLC (e.g., SEC-HPLC or RP-HPLC) to assess purity and the degree of PEGylation.

    • Confirm the identity and mass of the conjugate using mass spectrometry.

Data Presentation: Optimizing Molar Excess

To determine the optimal molar excess of this compound, a series of experiments with varying molar ratios should be performed. The results can be summarized in the following table:

Molar Ratio (PEG:Biomolecule)Degree of PEGylation (avg. PEG/molecule)Yield of Mono-PEGylated Product (%)Residual Bioactivity (%)
1:1
5:1
10:1
20:1
50:1

Degree of PEGylation can be determined by techniques like MALDI-TOF mass spectrometry or by analyzing the distribution of species in SEC-HPLC. Yield can be calculated from the peak areas in the chromatogram. Residual bioactivity needs to be assessed using a relevant functional assay for the specific biomolecule.

Visualizing the Process and Chemistry

Experimental Workflow

The following diagram illustrates the overall workflow for the conjugation of this compound to an amine-containing biomolecule.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_biomolecule Prepare Biomolecule in Conjugation Buffer conjugation Conjugate to Biomolecule (2h RT or O/N 4°C) prep_biomolecule->conjugation prep_peg Prepare this compound in Activation Buffer activation Activate PEG with EDC/NHS (15 min, RT) prep_peg->activation activation->conjugation quenching Quench Reaction (15 min, RT) conjugation->quenching purification Purify Conjugate (SEC/IEX) quenching->purification characterization Characterize Conjugate (SDS-PAGE, HPLC, MS) purification->characterization optimization Determine Optimal Molar Ratio characterization->optimization

Caption: Experimental workflow for this compound conjugation.

Chemical Reaction Pathway

The diagram below shows the two-step chemical reaction for the conjugation of this compound to a primary amine on a protein using EDC and NHS.

reaction_pathway cluster_step1 Step 1: Activation of PEG-acid cluster_step2 Step 2: Conjugation to Protein peg_acid m-PEG12-NH-C2-COOH intermediate + peg_acid->intermediate edc EDC edc->intermediate nhs NHS nhs->intermediate activated_peg m-PEG12-NH-C2-CO-NHS (NHS-ester) activated_peg2 m-PEG12-NH-C2-CO-NHS intermediate->activated_peg pH 4.5-7.2 protein Protein-NH2 intermediate2 + protein->intermediate2 peg_conjugate Protein-NH-CO-C2-NH-PEG12-m (Stable Amide Bond) activated_peg2->intermediate2 intermediate2->peg_conjugate pH 7-8

Caption: EDC/NHS chemistry for PEG-acid conjugation to a protein amine.

References

Experimental Design for Studying the Effects of a PEG12 Linker in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The linkage of therapeutic or imaging agents to biomolecules is a cornerstone of modern drug development, giving rise to targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker component, which connects the targeting moiety to the payload, is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for studying the effects of a 12-unit PEG linker (PEG12) on the physicochemical and biological properties of bioconjugates. A systematic evaluation of a PEG12 linker in comparison to other linker lengths is crucial for optimizing the therapeutic index of novel bioconjugates.

Data Presentation: The Impact of PEG12 Linkers

The selection of an appropriate linker length is a balancing act between improving pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, offering a comparative look at how a PEG12 linker influences key performance metrics of ADCs.

Table 1: Effect of PEG12 Linker on Drug-to-Antibody Ratio (DAR)

Cleavable TriggerLinker SpacerAverage DARReference
Val-Ala-PABC-MMAENone1.4
Val-Ala-PABC-MMAEPEG123.0
Val-Cit-PABC-MMAENone3.8
Val-Cit-PABC-MMAEPEG122.7

This data illustrates that the incorporation of a PEG12 spacer can significantly impact the drug-to-antibody ratio, and this effect is dependent on the properties of the payload and the conjugation chemistry employed.

Table 2: Comparative Pharmacokinetics of ADCs with Different PEG Linker Lengths

LinkerHalf-life (t½) in hoursClearance (mL/day/kg)In Vivo EfficacyReference
PEG4~45ModerateGood
PEG8~70LowVery Good
PEG12 ~75-85 Low Excellent
PEG24~75-85LowExcellent

This table highlights a general trend where increasing PEG linker length up to a certain point (around PEG8-PEG12) leads to improved pharmacokinetic profiles, characterized by a longer half-life and reduced clearance, which often translates to better in vivo efficacy.

Table 3: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

Cell LineLinkerIC50 (ng/mL)Reference
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12 ~10

In some instances, the inclusion of PEG linkers of varying lengths, including PEG12, may not significantly impact the in vitro potency of the conjugate, as demonstrated in this study on a CD30+ lymphoma cell line. However, in other contexts, particularly with smaller targeting moieties, longer PEG chains have been shown to reduce in vitro cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of bioconjugates. The following are representative protocols for key experiments to assess the effects of a PEG12 linker.

Protocol 1: Synthesis and Characterization of an ADC with a PEG12 Linker

This protocol describes a common method for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-Maleimide payload with a PEG12 linker

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Reduction:

    • Adjust the mAb concentration to 5-10 mg/mL in PBS.

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Dissolve the Drug-Maleimide-PEG12 payload in DMSO to a stock concentration of 10-20 mM.

    • Add a 1.5 to 2-fold molar excess of the drug-linker solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column to remove unconjugated drug-linker and aggregates.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC.

    • Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using SEC-HPLC.

    • Concentration: Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC with PEG12 linker

  • Control antibody and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical PK study to evaluate the in vivo behavior of the ADC.

Materials:

  • Healthy mice or rats

  • ADC with PEG12 linker formulated in a suitable vehicle

  • Intravenous (IV) injection equipment

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Animal Dosing:

    • Administer the ADC to a cohort of rodents via a single IV injection at a defined dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.

  • Plasma Preparation:

    • Process the blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • ADC Quantification:

    • Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the study of bioconjugates with PEG12 linkers.

ADC_Mechanism_of_Action ADC ADC (Antibody-Drug Conjugate) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Damage & Apoptosis Payload->DNA

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis ADC Synthesis (with PEG12 Linker) Purification Purification (SEC) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability PK_Study Pharmacokinetic Study (Rodent Model) Characterization->PK_Study Efficacy_Study In Vivo Efficacy (Tumor Xenograft Model) PK_Study->Efficacy_Study

Experimental workflow for the evaluation of an ADC with a PEG12 linker.

PROTAC_Mechanism PROTAC PROTAC (with PEG12 Linker) POI Protein of Interest (Target) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Mechanism of action for a PROTAC, where a PEG12 linker can be employed.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG12-NH-C2-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in m-PEG12-NH-C2-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound conjugation reaction?

A1: The reaction involves forming a stable amide bond between the terminal carboxylic acid group of the this compound linker and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). This is typically achieved by activating the carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The activated PEG linker then readily reacts with the amine.

Q2: My conjugation yield is very low or non-existent. What are the most common causes?

A2: Low conjugation yield is often traced back to a few key areas:

  • Reagent Inactivity: Hydrolysis of EDC or the NHS-ester intermediate is a primary cause.[3][4][5]

  • Suboptimal Reaction pH: The pH for the activation and conjugation steps must be controlled, as incorrect pH can favor hydrolysis over amide bond formation.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (like Tris or glycine) will compete with the target molecule for the activated PEG linker.

  • Poor Reagent Stoichiometry: Using an incorrect molar ratio of PEG linker, activators (EDC/NHS), and the target molecule can limit the reaction.

Q3: How can I check if my EDC and this compound (after activation) are active?

A3: While the carboxylic acid on the PEG linker is stable, the activated NHS-ester is susceptible to hydrolysis. You can assess the reactivity of the NHS-ester by monitoring the release of NHS, which absorbs light between 260-280 nm. A simple method involves measuring the absorbance of the NHS-ester solution before and after intentional hydrolysis with a strong base (e.g., NaOH). A significant increase in absorbance after hydrolysis indicates the reagent was active.

Q4: What is the optimal pH for this two-step conjugation reaction?

A4: A two-step pH process is optimal for EDC/NHS coupling.

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0, often using a MES buffer.

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5. Common buffers for this step include phosphate-buffered saline (PBS), borate, or bicarbonate buffers.

Q5: How should I properly store and handle the reagents?

A5: Proper storage is critical. EDC and NHS/Sulfo-NHS esters are moisture-sensitive. They should be stored desiccated at -20°C. Before use, vials should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is also best practice to prepare stock solutions of EDC and NHS immediately before use.

Troubleshooting Guide for Low Conjugation Yield

This section provides a more detailed breakdown of potential issues and their solutions.

Problem 1: Low to No Conjugate Formation
Potential CauseRecommended Solution
Hydrolysis of Activated PEG-Acid The NHS-ester intermediate is highly susceptible to hydrolysis, especially at higher pH. The half-life can be hours at pH 7 but drops to minutes at pH 9. Solution: Add the amine-containing target molecule immediately after the activation step and pH adjustment. Avoid letting the activated PEG sit for extended periods.
Inactive EDC/NHS Reagents Reagents may have degraded due to improper storage (exposure to moisture). Solution: Purchase new reagents. Always store EDC and NHS desiccated at -20°C and warm to room temperature before opening.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule. Solution: Use non-amine buffers. For the activation step, use MES buffer (pH 4.5-6.0). For the conjugation step, use PBS, Borate, or Bicarbonate buffer (pH 7.2-8.5).
Target Molecule Lacks Accessible Amines The primary amines on the target molecule may be sterically hindered or buried within its tertiary structure. Solution: Perform a characterization assay to confirm the presence of accessible primary amines. Consider denaturing proteins if native structure is not required for the final application.
Problem 2: Reaction Works, but Yield is Consistently Low
Potential CauseRecommended Solution
Suboptimal Molar Ratios The ratio of PEG:EDC:NHS and the ratio of activated PEG to the target molecule are critical for driving the reaction to completion. Solution: Optimize the molar excess of reagents. A common starting point is a 1.5 to 5-fold molar excess of the activated PEG molecule relative to the amine-containing target. For the activation step, a 2- to 5-fold molar excess of EDC/NHS over the PEG-acid is often used.
Incorrect Reaction pH Even if the correct buffers are used, the pH may not be optimal, leading to a poor balance between aminolysis and hydrolysis. Solution: Carefully measure and adjust the pH for both the activation (pH 4.5-6.0) and conjugation (pH 7.2-7.5) steps.
Low Concentration of Reactants The reaction between the NHS-ester and the primary amine is a second-order reaction. Low concentrations of either reactant can slow the desired reaction, allowing the competing hydrolysis reaction to dominate. Solution: Increase the concentration of the reactants if possible. Be mindful of solubility limits.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound

This protocol describes the activation of the PEG-acid and subsequent conjugation to an amine-containing protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Amine-containing protein/molecule of interest

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris, pH 8.5

  • Desalting column for purification (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or fresh Activation Buffer immediately before use.

    • Dissolve the this compound in Activation Buffer.

    • Dissolve or buffer-exchange the amine-containing protein into the Coupling Buffer.

  • Activation of PEG-Acid:

    • In a microfuge tube, combine the this compound solution with a 2- to 5-fold molar excess of both EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated PEG-acid solution to your amine-containing protein solution. A 5- to 20-fold molar excess of the PEG linker relative to the protein is a good starting point for optimization.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG, quenched reagents, and byproducts by running the reaction mixture through a desalting column or using a relevant chromatography method like Size Exclusion Chromatography (SEC).

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
  • Collect samples from your reaction mixture before quenching and after purification.

  • Run the unconjugated protein control, the reaction mixture, and the purified sample on an SDS-PAGE gel.

  • Stain the gel (e.g., with Coomassie Brilliant Blue).

  • Successful conjugation will be indicated by a shift in the molecular weight of the protein band. The PEGylated protein will migrate slower (appear higher up on the gel) than the unconjugated protein. The presence of multiple bands may indicate different degrees of PEGylation.

Visualizations

Reaction Mechanism and Competing Hydrolysis

G cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-8.5) PEG_Acid m-PEG-COOH Intermediate O-Acylisourea (Unstable) PEG_Acid->Intermediate + EDC EDC EDC NHS NHS Intermediate->PEG_Acid Hydrolysis Activated_PEG m-PEG-NHS Ester (Amine-Reactive) Intermediate->Activated_PEG + NHS Target Protein-NH2 Conjugate m-PEG-CO-NH-Protein (Stable Amide Bond) Activated_PEG->Conjugate Aminolysis (Desired) Hydrolyzed_PEG m-PEG-COOH (Inactive) Activated_PEG->Hydrolyzed_PEG Hydrolysis (Competing) Activated_PEG_ref m-PEG-NHS Ester

Caption: EDC/NHS activation of PEG-acid and the competing pathways of aminolysis vs. hydrolysis.

General Experimental Workflow

G prep 1. Prepare Reagents (PEG-Acid, EDC, NHS, Buffers) activate 2. Activate PEG-Acid (Add EDC/NHS, pH 4.5-6.0, 15 min) prep->activate conjugate 3. Conjugate to Target (Add Amine-Molecule, pH 7.2-7.5, 2hr - O/N) activate->conjugate quench 4. Quench Reaction (Add Hydroxylamine/Tris) conjugate->quench purify 5. Purify Conjugate (SEC / Desalting Column) quench->purify analyze 6. Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: A generalized workflow for m-PEG-acid conjugation, purification, and analysis.

Troubleshooting Flowchart for Low Yield

G start Low / No Yield Observed check_reagents Are reagents (EDC/NHS) new and stored correctly? start->check_reagents replace_reagents Action: Replace reagents. Store desiccated at -20°C. check_reagents->replace_reagents No check_buffer Is buffer free of primary amines (e.g., Tris, Glycine)? check_reagents->check_buffer Yes replace_reagents->check_buffer replace_buffer Action: Use non-amine buffers. MES for activation, PBS for conjugation. check_buffer->replace_buffer No check_ph Is pH correct for each step? Activation: 4.5-6.0 Conjugation: 7.2-8.5 check_buffer->check_ph Yes replace_buffer->check_ph adjust_ph Action: Calibrate pH meter. Carefully adjust pH for each step. check_ph->adjust_ph No check_ratio Are molar ratios optimized? check_ph->check_ratio Yes adjust_ph->check_ratio adjust_ratio Action: Increase molar excess of activated PEG to target molecule. check_ratio->adjust_ratio No success Yield should improve. check_ratio->success Yes adjust_ratio->success

Caption: A logical flowchart for troubleshooting low yield in PEGylation reactions.

References

how to prevent aggregation when using m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-PEG12-NH-C2-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal amine group and a carboxylic acid group, separated by a 12-unit PEG chain and an ethyl (C2) spacer.[1][2][3] Its hydrophilic PEG chain enhances the solubility and stability of conjugated molecules.[4] It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Q2: Can this compound self-aggregate in solution?

A2: While aggregation is a concern for many molecules, there is no direct evidence to suggest that this compound self-aggregates under standard experimental conditions. Aggregation issues during its use are more commonly associated with the molecules it is being conjugated to, such as proteins or peptides, or the final conjugate itself. Factors influencing the aggregation of biomolecules include concentration, pH, and buffer composition.[5]

Q3: What are the optimal storage and handling conditions for this compound?

A3: For optimal stability, this compound should be stored at -20°C in a dry environment. Before use, it is recommended to allow the reagent to warm to room temperature before opening the container to prevent moisture condensation. For ease of handling, stock solutions can be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Troubleshooting Guides

Issue 1: Aggregation observed during or after conjugation.

This is one of the most common challenges encountered when working with PEGylated molecules. Aggregation can manifest as visible precipitation, turbidity, or be detected by analytical techniques like dynamic light scattering (DLS).

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction pH The pH of the reaction buffer can significantly impact the stability of the molecule being conjugated (e.g., protein). Extreme pH values can lead to denaturation and exposure of hydrophobic regions, promoting aggregation. Solution: Maintain the pH within the optimal range for your specific protein's stability, typically between pH 6.5 and 8.5.
High Reactant Concentration High concentrations of the target molecule or the PEG linker can increase the likelihood of intermolecular interactions, leading to aggregation. Solution: Optimize the concentration of both the target molecule and the this compound. Consider performing the conjugation at a lower concentration or adding the PEG linker in a stepwise manner.
Inefficient Conjugation If the conjugation reaction is slow or inefficient, the target molecule may be exposed to potentially destabilizing conditions for a prolonged period. Solution: Ensure that the activation of the carboxylic acid group with EDC/NHS is efficient before adding your amine-containing molecule.
Buffer Composition The choice of buffer can influence protein stability. Solution: Use buffers known to stabilize your protein. Avoid buffers that may react with your reagents (e.g., Tris buffer contains primary amines that will compete with your target molecule). Phosphate-buffered saline (PBS) is a common choice.
Presence of Aggregates in Starting Material The starting material (e.g., protein solution) may already contain aggregates. Solution: Purify the starting material immediately before conjugation using size-exclusion chromatography (SEC) or other suitable methods to remove any pre-existing aggregates.
Issue 2: Low conjugation efficiency.

Low yield of the desired conjugate can be due to several factors related to the reaction conditions and reagent quality.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal pH for Amide Bond Formation The reaction between an NHS-activated carboxylic acid and a primary amine is most efficient at a slightly alkaline pH. Solution: While the EDC/NHS activation of the carboxylic acid is optimal at pH 4.5-7.2, the subsequent reaction with the amine is best performed at pH 7.2-7.5. Consider a two-step reaction where the pH is adjusted after the initial activation.
Hydrolysis of Activated Ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Solution: Use the activated this compound immediately after preparation. Avoid prolonged storage of the activated linker.
Inactive Reagents EDC and NHS are moisture-sensitive. Solution: Use fresh, high-quality EDC and NHS. Store them in a desiccator.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated PEG linker. Solution: Use amine-free buffers such as PBS or MOPS.

Experimental Protocols

Protocol: Two-Step Aqueous Conjugation of a Protein to this compound

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a primary amine on a protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein with available primary amine(s)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.

    • Prepare the protein solution in the Conjugation Buffer.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in Conjugation Buffer. A typical molar ratio is 10-20 fold excess of the PEG linker to the protein, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess PEG linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Quantitative Data Summary:

ParameterRecommended Range/ValueReference
Activation pH (EDC/NHS) 4.5 - 7.2
Conjugation pH (Amine reaction) 7.2 - 7.5
Molar Ratio (PEG:Protein) 10:1 to 20:1 (to be optimized)General recommendation
Storage Temperature -20°C

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_peg Prepare this compound stock solution activation Activate this compound with EDC/NHS in Activation Buffer (pH 6.0) prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS stock solutions prep_edc_nhs->activation prep_protein Prepare protein solution in Conjugation Buffer conjugation Add activated PEG to protein solution in Conjugation Buffer (pH 7.2-7.5) prep_protein->conjugation activation->conjugation Immediate addition quenching Quench reaction with Tris buffer conjugation->quenching purify Purify conjugate via SEC or dialysis quenching->purify troubleshooting_logic cluster_ph pH Optimization cluster_concentration Concentration Optimization cluster_starting_material Starting Material Quality start Aggregation Observed? check_ph Is reaction pH within optimal range for protein stability (typically 6.5-8.5)? start->check_ph Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_conc Are reactant concentrations high? check_ph->check_conc Yes solution Aggregation Minimized adjust_ph->solution lower_conc Lower concentrations or use stepwise addition check_conc->lower_conc Yes check_initial_agg Did you check for pre-existing aggregates in the protein solution? check_conc->check_initial_agg No lower_conc->solution purify_protein Purify protein before conjugation check_initial_agg->purify_protein No check_initial_agg->solution Yes purify_protein->solution

References

Technical Support Center: Optimizing m-PEG12-NH-C2-acid Coupling to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the conjugation of m-PEG12-NH-C2-acid to proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals achieve successful and reproducible PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a protein?

A1: The coupling process is a two-step reaction, with each step having a different optimal pH.

  • Activation Step: The carboxylic acid on the this compound is first activated using a carbodiimide like EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This activation step is most efficient in a slightly acidic buffer, typically at a pH of 4.5 to 6.0 .[1][2] MES buffer is commonly used for this step.[1][2]

  • Coupling Step: The resulting NHS ester of the PEG linker then reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the target protein. This reaction is most efficient at a pH of 7.0 to 8.5 .[3] A common choice for this step is phosphate-buffered saline (PBS) at pH 7.2-7.5.

Q2: Why is a two-step pH process recommended?

A2: A two-step pH process is recommended to maximize the efficiency of both the activation and coupling reactions while minimizing side reactions. The acidic pH of the first step optimizes the formation of the amine-reactive NHS ester. Subsequently, raising the pH for the second step deprotonates the primary amines on the protein, making them better nucleophiles for attacking the NHS ester and forming a stable amide bond.

Q3: Can I perform the entire reaction at a single pH?

A3: While a one-pot reaction at a physiological pH (around 7.4) is possible, it is often less efficient. At this pH, the activation of the carboxyl group by EDC is slower, and the competing hydrolysis of the NHS ester is faster than at the optimal pH ranges for each step. For consistent and high-yield results, the two-step pH process is generally recommended.

Q4: Which buffers should I use for the activation and coupling steps?

A4: It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the desired reaction.

  • Activation Buffer (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) with 0.5 M NaCl is a common choice.

  • Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is widely used. Bicarbonate or borate buffers can also be used in the pH 8-9 range.

Q5: How quickly does the activated this compound (NHS ester) hydrolyze?

A5: The hydrolysis of the NHS ester is highly dependent on the pH. As the pH increases, the rate of hydrolysis increases significantly. This is a critical factor to consider, as hydrolysis will compete with the amine coupling reaction and reduce the overall yield.

Troubleshooting Guide

Problem Possible Cause Solution
Low PEGylation Efficiency 1. Suboptimal pH: Incorrect pH for either the activation or coupling step. 2. Hydrolysis of Activated PEG: The NHS ester of the PEG linker hydrolyzed before reacting with the protein. This is exacerbated by high pH and long reaction times. 3. Inactive Reagents: EDC or NHS may have degraded due to moisture. 4. Competing Amines in Buffer: Use of buffers containing primary amines (e.g., Tris or glycine). 5. Insufficient Molar Excess of PEG: The ratio of PEG linker to protein is too low.1. Verify and Optimize pH: Use a calibrated pH meter to ensure the correct pH for both the activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) steps. 2. Minimize Hydrolysis: Perform the coupling step immediately after the activation step. Avoid excessively high pH (above 8.5) and prolonged reaction times. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis. 3. Use Fresh Reagents: Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation. Prepare solutions fresh before use. 4. Use Amine-Free Buffers: Switch to recommended buffers like MES for activation and PBS for coupling. 5. Increase PEG to Protein Ratio: Typically, a 10- to 50-fold molar excess of the PEG linker is used. Optimize this ratio for your specific protein.
Protein Precipitation/Aggregation 1. Solvent Issues: The organic solvent (e.g., DMSO or DMF) used to dissolve the PEG linker may be causing the protein to precipitate. 2. pH-Induced Aggregation: The pH of the reaction buffer may be close to the isoelectric point (pI) of the protein, causing it to aggregate. 3. Cross-linking: High concentrations of protein and PEG linker can lead to intermolecular cross-linking.1. Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%). 2. Adjust Buffer pH: Ensure the reaction pH is at least one unit away from the protein's pI. 3. Optimize Concentrations: Work with more dilute protein solutions and adjust the molar ratio of the PEG linker.
Lack of Reproducibility 1. Inconsistent Reagent Quality: Variability in the activity of EDC and NHS. 2. Inaccurate pH Measurement: Poorly calibrated pH meter or inconsistent buffer preparation. 3. Variable Reaction Times: Inconsistent incubation times for the activation and coupling steps.1. Aliquot and Store Reagents Properly: Store EDC and NHS in a desiccator at -20°C. Aliquot into single-use amounts to minimize exposure to moisture. 2. Standardize Buffer Preparation: Use a calibrated pH meter and prepare fresh buffers for each experiment. 3. Maintain Consistent Timings: Use a timer to ensure consistent reaction times for each step.

Quantitative Data Summary

Table 1: pH Optimization for Two-Step EDC/NHS Coupling

Reaction Step Parameter Recommended Range Common Buffer Reference
Activation pH4.5 - 6.00.1 M MES, 0.5 M NaCl
Coupling pH7.0 - 8.50.1 M PBS, 0.15 M NaCl

Table 2: Half-life of NHS Esters at Different pH Values

pH Approximate Half-life Reference
7.04-5 hours
8.01 hour
8.610 minutes
9.05-125 minutes (depending on the specific NHS ester)

Experimental Protocols

Protocol 1: Two-Step this compound Coupling to a Protein

This protocol provides a general guideline. Optimal conditions, such as molar ratios and reaction times, may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in Coupling Buffer. If the protein is in a buffer containing primary amines, exchange it into the Coupling Buffer using a desalting column.

  • Activation of this compound: a. Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. b. In a separate tube, dissolve the this compound in the Activation Buffer. c. Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the this compound solution. d. Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group.

  • Coupling to Protein: a. Add the activated this compound solution to the protein solution. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature can help to minimize hydrolysis of the activated PEG.

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PEG-NHS esters. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Remove excess, unreacted PEG and quenching reagents by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reaction Side Reaction PEG_COOH This compound Activated_PEG Activated PEG-NHS Ester PEG_COOH->Activated_PEG  + EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_PEG  in MES Buffer PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein  + Hydrolyzed_PEG Hydrolyzed PEG Activated_PEG->Hydrolyzed_PEG  + Protein Protein-NH2 Protein->PEGylated_Protein  in PBS Buffer H2O H2O H2O->Hydrolyzed_PEG

Caption: Workflow for the two-step PEGylation of proteins.

G start Low PEGylation Efficiency? check_pH Is pH for activation (4.5-6.0) and coupling (7.0-8.5) correct? start->check_pH check_reagents Are EDC/NHS reagents fresh and handled properly? check_pH->check_reagents Yes optimize_pH Adjust pH and re-run experiment. check_pH->optimize_pH No check_buffer Is an amine-free buffer (e.g., MES, PBS) being used? check_reagents->check_buffer Yes use_fresh_reagents Use fresh, properly stored EDC/NHS. check_reagents->use_fresh_reagents No check_ratio Is the PEG:Protein molar ratio sufficient (e.g., 10-50x)? check_buffer->check_ratio Yes change_buffer Switch to MES for activation and PBS for coupling. check_buffer->change_buffer No increase_ratio Increase molar excess of PEG linker. check_ratio->increase_ratio No success Successful PEGylation check_ratio->success Yes optimize_pH->start use_fresh_reagents->start change_buffer->start increase_ratio->start

Caption: Troubleshooting decision tree for low PEGylation efficiency.

References

Technical Support Center: Managing Steric Hindrance with m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using m-PEG12-NH-C2-acid for the conjugation of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a discrete polyethylene glycol (PEG) linker. It features a methoxy-capped PEG chain with 12 ethylene glycol units, an amine group, and a terminal carboxylic acid separated by a two-carbon spacer. This linker is primarily used in bioconjugation to connect two molecules, such as a protein and a small molecule drug. The PEG chain enhances solubility, stability, and can modulate the pharmacokinetic properties of the final conjugate.[1][2][3][4] It is often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Q2: How does the PEG12 chain in this compound influence steric hindrance?

A2: The PEG12 chain provides a hydrophilic spacer that can physically separate the two conjugated molecules, which can be crucial for maintaining their individual biological functions by preventing steric clashes. However, the PEG chain itself can create steric hindrance, which can be both an advantage and a disadvantage. Beneficially, it can shield the conjugate from proteolytic enzymes and the immune system. Detrimentally, it might interfere with the binding of the conjugated molecule to its target if the PEG chain is too close to the active site.

Q3: I am observing low conjugation efficiency when using this compound. What are the possible causes and solutions?

A3: Low conjugation efficiency is a common issue in PEGylation. Several factors could be responsible:

  • Suboptimal Reaction pH: The carboxylic acid of the linker needs to be activated (e.g., with EDC/NHS) to react with primary amines on your target molecule. This reaction is most efficient at a pH of 7-9. Conversely, if you are conjugating the amine end of the linker, it needs to be deprotonated to be nucleophilic, which is favored at a pH above its pKa.

  • Hydrolysis of Activated Linker: Activated esters like NHS esters are susceptible to hydrolysis, especially at high pH. It is recommended to use freshly prepared activated linker.

  • Steric Hindrance at the Conjugation Site: The target functional group on your molecule might be located in a sterically hindered region, preventing the PEG linker from accessing it.

  • Inactive Reagents: Improper storage or handling can lead to the degradation of the PEG linker or activating reagents.

Troubleshooting Steps:

  • Optimize Reaction Buffer: Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry you are employing.

  • Use Fresh Reagents: Prepare fresh solutions of your activated PEG linker immediately before use.

  • Increase Molar Excess of Linker: A higher molar ratio of the PEG linker can help drive the reaction to completion.

  • Modify Reaction Conditions: Consider increasing the reaction time or temperature to overcome minor steric hindrance.

Q4: My purified conjugate shows aggregation. How can I prevent this?

A4: Aggregation can occur if the PEGylation is insufficient to provide a complete hydrophilic shield for a hydrophobic molecule.

Solutions:

  • Increase the Degree of PEGylation: Adjust the reaction conditions (e.g., molar ratio of PEG linker, reaction time) to attach more PEG chains to your molecule, if multiple sites are available.

  • Optimize Purification Buffers: Ensure that the buffers used during purification are optimized for the stability of your conjugate. The addition of non-ionic detergents or adjusting the salt concentration may be beneficial.

Q5: The biological activity of my molecule is significantly reduced after conjugation with this compound. What could be the reason?

A5: A loss of biological activity is often due to the PEG chain sterically hindering the active site or a receptor binding site of the molecule.

Solutions:

  • Site-Specific Conjugation: If possible, employ a site-specific conjugation strategy to attach the PEG linker at a location distant from the active or binding sites.

  • Consider a Different Linker Length: If steric hindrance is the primary cause, a shorter or longer PEG linker might be more suitable. A shorter linker would reduce the steric shield, while a longer one might provide more flexibility for the active site to be accessible.

Troubleshooting Guides

Problem 1: Low or No Conjugation Detected
Possible Cause Recommended Solution
Incorrect Reaction Buffer pH Verify the pH of your reaction buffer. For NHS ester chemistry, a pH of 7.2-8.5 is generally recommended.
Hydrolysis of Activated Linker Prepare the activated this compound solution immediately before starting the conjugation reaction.
Steric Hindrance at Target Site Increase the molar excess of the PEG linker. Alternatively, consider re-engineering the target molecule to introduce a more accessible conjugation site.
Inactive Reagents Ensure that the this compound and any activating reagents (e.g., EDC, NHS) have been stored correctly and are not expired.
Presence of Competing Nucleophiles Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the activated linker.
Problem 2: Heterogeneous Product Mixture
Possible Cause Recommended Solution
Multiple Reactive Sites on Target Molecule If your target molecule has multiple potential conjugation sites (e.g., several lysine residues), a heterogeneous product is likely.
Purification: Use high-resolution chromatography techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different degrees of PEGylation.
Site-Specific Conjugation: For a homogeneous product, a site-specific conjugation strategy is recommended.
Polydisperse PEG Linker This compound is a discrete (monodisperse) PEG, so this is unlikely to be the cause. However, always verify the purity of your linker.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein via Amide Bond Formation

This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification equipment (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 100 mM).

    • Prepare fresh 100 mM stock solutions of EDC and NHS in the Activation Buffer.

  • Activate the PEG Linker:

    • In a microcentrifuge tube, mix the this compound solution with the EDC and NHS stock solutions. A typical molar ratio is 1:1.2:1.2 (PEG:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Prepare the Protein:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Initiate Conjugation:

    • Add the freshly activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG-linker to protein will need to be optimized but a starting point of 10:1 to 20:1 is common.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_Acid This compound EDC_NHS EDC / NHS pH 6.0 MES Buffer PEG_Acid->EDC_NHS Activated_PEG Activated PEG-NHS Ester EDC_NHS->Activated_PEG Protein Target Protein (with Primary Amines) Activated_PEG->Protein Conjugate PEGylated Protein Protein->Conjugate

Caption: Workflow for NHS-Ester-PEG12 conjugation to a protein.

G start Low Conjugation Efficiency q1 Is the reaction pH optimal (e.g., 7.2-8.5 for NHS ester)? start->q1 a1_yes Are reagents fresh? q1->a1_yes Yes a1_no Adjust pH of reaction buffer q1->a1_no No q2 Is the PEG linker in sufficient molar excess? a1_yes->q2 Yes a1_reagent_no Prepare fresh reagents a1_yes->a1_reagent_no No success Improved Efficiency a1_no->success a2_yes Consider steric hindrance at the conjugation site or competing nucleophiles in buffer. q2->a2_yes Yes a2_no Increase molar ratio of PEG linker to target molecule q2->a2_no No a2_no->success a1_reagent_no->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Stability of m-PEG12-NH-C2-acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered with m-PEG12-NH-C2-acid in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methoxy-terminated PEG chain of 12 ethylene glycol units, a primary amine (-NH2) group, and a carboxylic acid (-COOH) group. This structure makes it a versatile tool in bioconjugation, particularly for linking molecules in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Q2: What are the primary stability concerns for this compound in aqueous solutions?

A2: The main stability concerns for this compound in aqueous solutions are:

  • Hydrolysis: The ether linkages in the PEG backbone are generally stable, but functional groups on PEG linkers can be susceptible to hydrolysis depending on the pH.

  • Oxidation: The polyethylene glycol chain can be susceptible to oxidative degradation, especially in the presence of metal ions and oxygen.[1]

  • Intramolecular Cyclization: The presence of both an amine and a carboxylic acid group on the same molecule creates the potential for an intramolecular reaction to form a cyclic amide (lactam), especially under conditions that favor amide bond formation.

  • pH-Dependent Degradation: The stability of the linker can be significantly influenced by the pH of the aqueous solution. Acidic or basic conditions can accelerate hydrolysis of certain linkages if present, though the primary PEG backbone is relatively stable.[2][3][4]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To maximize stability, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage.[5] For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • pH: Maintain a pH between 6.0 and 7.5. Buffers that do not contain primary amines, such as phosphate buffer, are recommended.

  • Protection from Light and Air: Store solutions in amber vials to protect from light. Purging the solution with an inert gas like argon or nitrogen before sealing can minimize oxidation.

  • Use of Antioxidants: For applications sensitive to oxidation, the addition of antioxidants may be considered, but their compatibility with downstream experiments must be verified.

Q4: Can I lyophilize my aqueous solution of this compound for long-term storage?

A4: Yes, lyophilization can be an effective method for long-term storage of this compound. It is crucial to use a well-designed lyophilization cycle to ensure complete removal of water, as residual moisture can contribute to degradation over time. The lyophilized powder should be stored at -20°C or below under an inert atmosphere.

Troubleshooting Guides

Issue 1: Loss of Conjugation Efficiency or Unexpected Reaction Products

Possible Cause: Degradation of the this compound linker in your aqueous stock solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analytical Check: Analyze your stock solution using techniques like LC-MS to check for the presence of the intact linker and any potential degradation products.

    • Fresh Preparation: Prepare a fresh stock solution of this compound in the recommended buffer and repeat the conjugation reaction.

  • Optimize Solution pH:

    • Ensure the pH of your stock solution and reaction buffer is within the optimal range of 6.0-7.5. Use a calibrated pH meter to verify.

  • Minimize Exposure to Degrading Factors:

    • Prepare solutions immediately before use if possible.

    • Protect solutions from light by using amber vials or wrapping them in foil.

    • De-gas buffers to remove dissolved oxygen.

Issue 2: Inconsistent Experimental Results Over Time

Possible Cause: Gradual degradation of the this compound stock solution during storage.

Troubleshooting Steps:

  • Implement Strict Storage Protocols:

    • Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination.

    • Ensure storage at or below -20°C in a freezer with stable temperature control.

    • Always allow aliquots to thaw completely and come to room temperature before opening to prevent condensation.

  • Perform Periodic Quality Control:

    • Routinely test the purity of your stock solution using an appropriate analytical method (e.g., HPLC, LC-MS) to monitor for degradation over time.

Issue 3: Observation of a Lower Molecular Weight Species in Mass Spectrometry Analysis

Possible Cause: Intramolecular cyclization of the this compound linker, resulting in the loss of a water molecule and the formation of a cyclic amide.

Troubleshooting Steps:

  • Control Reaction Conditions:

    • Avoid conditions that promote amide bond formation within the linker itself, such as the presence of activating agents (e.g., EDC, HATU) before the intended conjugation partner is added.

    • Maintain a neutral pH to minimize the reactivity of the carboxylic acid and amine groups.

  • Structural Confirmation:

    • If feasible, use tandem mass spectrometry (MS/MS) or NMR to characterize the unexpected species and confirm if it corresponds to the cyclized product.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Aqueous Solution

ParameterConditionExpected Impact on StabilityRecommendations
pH < 6.0 (Acidic)May promote hydrolysis of certain functional groups if present; can protonate the amine, potentially inhibiting some reactions.Buffer solutions to pH 6.0-7.5.
6.0 - 7.5 (Neutral)Generally optimal for stability.Recommended for storage and reactions.
> 7.5 (Basic)Can accelerate hydrolysis of ester linkages if present and may promote side reactions.Avoid prolonged storage at high pH.
Temperature ≤ -20°CHigh stability, recommended for long-term storage.Store lyophilized powder or frozen aliquots.
2 - 8°CModerate stability, suitable for short-term storage.Use for working solutions over a few days.
Room TemperatureIncreased potential for degradation.Avoid prolonged storage.
Light UV or prolonged exposure to ambient lightCan induce photo-oxidation.Store in amber vials or protect from light.
Oxygen Presence of dissolved oxygenCan lead to oxidative degradation of the PEG chain.De-gas buffers and store under inert gas (Ar, N₂).
Metal Ions Presence of transition metal ions (e.g., Fe²⁺, Cu²⁺)Can catalyze oxidative degradation.Use high-purity water and buffers; consider using a chelating agent like EDTA if metal contamination is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • High-purity water

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS), pH 7.4

  • LC-MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution (in PBS, pH 7.4) at 60°C for 24 hours.

    • Control: Keep the stock solution in PBS, pH 7.4 at 4°C.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by LC-MS to identify the parent compound and any new peaks corresponding to degradation products.

Protocol 2: Analysis of Intramolecular Cyclization

Objective: To investigate the potential for intramolecular cyclization of this compound.

Materials:

  • This compound

  • Activation agent (e.g., EDC/NHS)

  • Amine-free buffer (e.g., MES buffer, pH 6.0)

  • LC-MS system

Methodology:

  • Reaction Setup:

    • Dissolve this compound in MES buffer.

    • Add EDC and NHS to activate the carboxylic acid group.

    • Incubate the reaction mixture at room temperature.

  • Time-Course Analysis:

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction in the aliquots (e.g., by adding a primary amine like Tris, or by acidification).

  • LC-MS Analysis:

    • Analyze the aliquots by LC-MS.

    • Look for a new peak with a mass corresponding to the parent molecule minus the mass of water (18.015 Da), which would indicate the formation of a cyclic amide.

Visualizations

cluster_troubleshooting Troubleshooting Low Yield start Low Conjugation Yield check_linker Verify Linker Integrity (LC-MS) start->check_linker degraded Linker Degraded check_linker->degraded Yes ok Linker OK check_linker->ok No prepare_fresh Prepare Fresh Stock in Recommended Buffer degraded->prepare_fresh optimize_conditions Optimize Reaction Conditions (pH, temp) ok->optimize_conditions end Improved Yield prepare_fresh->end optimize_conditions->end

Caption: Troubleshooting workflow for low conjugation yield.

cluster_pathways Potential Degradation Pathways linker This compound MeO-(PEG)12-NH-CH2-COOH hydrolysis Hydrolysis Cleavage of functional groups (pH dependent) linker->hydrolysis Aqueous Env. oxidation Oxidation PEG chain cleavage (promoted by O2, metal ions) linker->oxidation Air/Light Exposure cyclization Intramolecular Cyclization Formation of cyclic amide (loss of H2O) linker->cyclization Activating Agents

Caption: Potential degradation pathways for this compound.

cluster_factors Factors Influencing Stability stability This compound Stability ph pH stability->ph temp Temperature stability->temp light Light stability->light oxygen Oxygen stability->oxygen metal_ions Metal Ions stability->metal_ions

Caption: Key factors influencing the stability of the linker.

References

side reactions to consider with m-PEG12-NH-C2-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-NH-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this heterobifunctional PEG linker, troubleshoot common issues, and avoid potential side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a discrete polyethylene glycol (PEG) linker with a methoxy-capped PEG chain of 12 ethylene glycol units. It possesses two different reactive functional groups at its termini: a primary amine (-NH2) and a carboxylic acid (-COOH). This heterobifunctional nature makes it a versatile tool in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]

Q2: What are the main side reactions to consider when using this compound?

The primary side reactions stem from the bifunctional nature of the molecule and the reactivity of its terminal groups. These include:

  • Self-Polymerization: Uncontrolled reaction of the amine of one molecule with the activated carboxylic acid of another, leading to the formation of long polymer chains.

  • Intramolecular Cyclization: Reaction of the amine and carboxylic acid within the same molecule, though less likely with a PEG12 spacer.

  • Hydrolysis of Activated Carboxylic Acid: If the carboxylic acid is activated (e.g., as an NHS ester), it is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid. This is a significant competing reaction, especially at higher pH.

  • Reaction with Non-Target Molecules: The reactive ends of the linker can react with unintended functional groups on your target molecules or with buffer components.

  • Aggregation of Biomolecules: The conjugation process can sometimes lead to the aggregation of proteins or other biomolecules.

Q3: How can I prevent self-polymerization of this compound?

Preventing self-polymerization is crucial for a successful conjugation. The most effective strategy is to perform a sequential, two-step reaction. This involves:

  • First Coupling Reaction: React one end of the linker (e.g., the carboxylic acid) with your first target molecule while the other end (the amine) is either unreactive under the chosen conditions or protected.

  • Purification: Remove the excess unreacted linker and coupling agents.

  • Second Coupling Reaction: React the second functional group of the now-conjugated linker with your second target molecule under conditions specific for that reaction.

An alternative, more advanced approach involves using an orthogonal protection strategy, where one of the functional groups is chemically protected (e.g., the amine as a Boc or Cbz derivative) and is deprotected only after the first coupling reaction is complete.

Q4: What is the optimal pH for reacting the carboxylic acid group of the linker?

The reaction of the carboxylic acid group is typically a two-stage process involving activation and then coupling. Each stage has its own optimal pH:

  • Activation Step: The activation of the carboxylic acid with carbodiimides like EDC, often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS, is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).

  • Coupling Step: The subsequent reaction of the activated acid (now an NHS ester) with a primary amine on the target molecule is favored at a neutral to slightly basic pH, typically pH 7.0-8.5 . This is because the amine needs to be in its unprotonated, nucleophilic state.

Therefore, a two-step protocol with a pH adjustment between the activation and coupling steps is highly recommended for optimal results.

Q5: Which buffers should I avoid during the conjugation reaction?

It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • For Carboxylic Acid Activation (EDC/NHS): Avoid buffers containing carboxylates (e.g., acetate) and phosphates. MES buffer is a good choice.

  • For Amine Coupling: Avoid buffers containing primary amines (e.g., Tris, Glycine). Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable choice for the coupling step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield 1. Suboptimal pH: Incorrect pH for either the activation or coupling step.1. Verify the pH of your buffers. For the carboxylic acid, use pH 4.5-6.0 for activation and then adjust to pH 7.2-8.0 for coupling to an amine.
2. Inactive Reagents: Hydrolysis or degradation of EDC, NHS, or the linker itself.2. Use fresh, high-quality reagents. Equilibrate EDC and NHS to room temperature before opening and prepare solutions immediately before use.
3. Competing Reactions: Use of inappropriate buffers (e.g., Tris, acetate).3. Switch to non-interfering buffers like MES for activation and PBS for coupling.
4. Insufficient Molar Excess of Linker/Reagents: The ratio of linker to target molecule or coupling agents to linker is too low.4. Increase the molar excess of the linker and coupling reagents. Optimization may be required. A starting point is often a 5- to 20-fold molar excess of the linker over the protein.
Protein/Biomolecule Aggregation 1. High Degree of Labeling: Too many linker molecules attached to the biomolecule.1. Reduce the molar ratio of the this compound to your biomolecule.
2. Conformational Changes: The conjugation process may have altered the protein's structure.2. Screen different buffer conditions (e.g., ionic strength). Include stabilizing excipients like arginine or Tween-20 in the reaction mixture.
3. Inappropriate Temperature: The reaction temperature may be too high.3. Lower the reaction temperature (e.g., perform the incubation at 4°C).
Unintended Side Products Detected 1. Self-Polymerization: The amine and activated carboxyl groups of the linker have reacted with each other.1. Ensure a sequential, two-step conjugation protocol is followed. Purify the intermediate product after the first reaction before proceeding to the second.
2. Reaction with Non-Target Amino Acids: The activated carboxyl group may have reacted with other nucleophilic residues like serine or threonine.2. Optimize the reaction pH. Side reactions with other amino acids are more likely at higher pH values.
3. Hydrolyzed Linker: The activated carboxylic acid has hydrolyzed back to its inactive form.3. Minimize the time between the activation and coupling steps. Proceed immediately to the coupling reaction after the 15-minute activation period.

Experimental Protocols

Protocol 1: Two-Step Aqueous Phase Conjugation of a Protein (Amine) to the Carboxylic Acid Terminus of this compound

This protocol details the steps to first conjugate the carboxylic acid end of the linker to a protein with available primary amines, and then subsequently use the linker's amine group for a second conjugation.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

Step A: Activation of this compound Carboxylic Acid

  • Equilibrate EDC and Sulfo-NHS to room temperature.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mg/mL).

  • Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

  • Incubate for 15 minutes at room temperature with gentle mixing.

Step B: Conjugation to the Target Protein

  • Immediately after activation, add the activated linker solution to your protein solution (dissolved in Coupling Buffer). The molar ratio of linker to protein should be optimized (a 10-20 fold excess of linker is a common starting point).

  • Optional but recommended: For sensitive applications, you can separate the activated linker from excess EDC/Sulfo-NHS using a desalting column equilibrated with MES buffer before adding it to the protein. This will require a pH adjustment of the protein solution or the eluate to the optimal coupling pH of 7.2-7.5.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step C: Quenching and Purification

  • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted activated linker. Incubate for 15-30 minutes.

  • Purify the protein-PEG-amine conjugate using a desalting column or size-exclusion chromatography to remove excess linker and quenching reagents.

The resulting purified product is your protein conjugated to the this compound via its carboxyl end, with a free amine ready for the next conjugation step.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Amine Terminus of a Protein-PEG Conjugate

This protocol assumes you have a purified protein-PEG-amine conjugate from Protocol 1.

Materials:

  • Purified Protein-PEG-amine conjugate

  • Molecule with a carboxylic acid to be conjugated

  • EDC and (Sulfo-)NHS

  • Buffers as described in Protocol 1

Procedure:

  • Dissolve your carboxylic acid-containing molecule in Activation Buffer (0.1 M MES, pH 6.0).

  • Activate the carboxylic acid groups by adding a molar excess of EDC and (Sulfo-)NHS. Incubate for 15 minutes at room temperature.

  • Combine the activated molecule solution with your Protein-PEG-amine conjugate in Coupling Buffer (PBS, pH 7.2-7.5).

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction and purify the final conjugate as described in Protocol 1, Step C.

Visualizations

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling Linker_COOH This compound (-COOH end) Activated_Linker Amine-Reactive NHS Ester Linker_COOH->Activated_Linker Activation EDC_NHS EDC / NHS (pH 4.5-6.0) EDC_NHS->Activated_Linker Hydrolysis Hydrolysis (Side Reaction) Activated_Linker->Hydrolysis Target_1_NH2 Target Molecule 1 (-NH2) Conjugate_1 Intermediate Conjugate (Linker-Target 1) Activated_Linker->Conjugate_1 Coupling (pH 7.0-8.5) Target_1_NH2->Conjugate_1

Caption: Workflow for the two-step conjugation of the carboxylic acid terminus.

G Start Start with This compound Decision Which end to react first? Start->Decision React_COOH Activate -COOH with EDC/NHS (pH 4.5-6.0) React with Amine 1 Decision->React_COOH Carboxyl First React_NH2 React -NH2 with Activated Acid 2 (pH 7.0-8.5) Decision->React_NH2 Amine First Purify_1 Purify Intermediate 1 (Amine-PEG-Molecule1) React_COOH->Purify_1 Purify_2 Purify Intermediate 2 (Acid-PEG-Molecule2) React_NH2->Purify_2 Final_React_1 React free -NH2 with Activated Acid 2 Purify_1->Final_React_1 Final_React_2 Activate free -COOH React with Amine 1 Purify_2->Final_React_2 Final_Product Final Heterobifunctional Conjugate Final_React_1->Final_Product Final_React_2->Final_Product

References

Technical Support Center: Improving the Efficiency of m-PEG12-NH-C2-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-NH-C2-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you overcome common challenges and enhance the efficiency of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical principle behind this compound bioconjugation?

A1: The bioconjugation of this compound to a biomolecule containing primary amines (e.g., proteins, peptides) is primarily achieved through the formation of a stable amide bond. This reaction is facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The process involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group (-COOH) on the this compound is activated by EDC, forming a highly reactive O-acylisourea intermediate.

  • Amine Coupling: This intermediate can directly react with a primary amine on the target biomolecule. However, to improve efficiency and stability, NHS is typically added to convert the O-acylisourea into a more stable NHS ester. This amine-reactive ester then efficiently couples with a primary amine on the target molecule to form a robust amide bond.

Q2: Why is the addition of NHS or Sulfo-NHS recommended when using EDC?

A2: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable in aqueous solutions and is susceptible to hydrolysis, which would regenerate the original carboxyl group and significantly lower the conjugation efficiency.[1] NHS or Sulfo-NHS is introduced to react with this unstable intermediate, creating a semi-stable NHS ester. This NHS ester is less prone to hydrolysis, allowing for a more controlled and efficient reaction with the amine-containing target molecule.[1]

Q3: What is the optimal pH for this compound bioconjugation?

A3: A two-step pH adjustment is optimal for EDC/NHS coupling reactions to maximize efficiency.[2][3]

  • Activation Step: The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[2] This is because a lower pH helps to minimize competing hydrolysis of the NHS ester.

  • Conjugation Step: The reaction of the NHS-activated PEG with primary amines on the target biomolecule is most efficient at a pH of 7.2-8.5 . In this range, the primary amines are sufficiently deprotonated and thus more nucleophilic.

Q4: Which buffers should I use for the conjugation reaction?

A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete in the reaction.

  • Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.

  • Conjugation Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS) is a common and suitable choice. Borate buffer can also be used.

  • Buffers to Avoid: Tris and glycine buffers should be avoided as they contain primary amines that will compete with the target molecule for reaction with the activated PEG.

Q5: How should I store and handle this compound and the coupling reagents?

A5: Proper storage and handling are essential to maintain the reactivity of your reagents.

  • This compound, EDC, and NHS: These reagents are moisture-sensitive. They should be stored at -20°C in a desiccator.

  • Handling: Before use, allow the reagent vials to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions of EDC and NHS immediately before use, as they are not stable in solution for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS may have been inactivated by moisture.Purchase fresh EDC and NHS. Always allow reagents to warm to room temperature in a desiccator before opening. Prepare EDC and NHS solutions immediately before use.
Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, Glycine) or carboxylates.Use recommended buffers such as MES for the activation step and PBS for the conjugation step.
Incorrect pH: Suboptimal pH for either the activation or conjugation step.Strictly follow the two-step pH protocol: pH 4.5-6.0 for activation and pH 7.2-8.5 for conjugation.
Hydrolysis of Activated PEG: The NHS-activated PEG is susceptible to hydrolysis, especially at higher pH.Add the amine-containing target molecule to the activated PEG solution immediately after the activation step and pH adjustment.
Low Concentration of Reactants: Dilute solutions can favor hydrolysis over the desired bimolecular conjugation reaction.If possible, increase the concentration of your protein or target molecule.
Heterogeneous Product (Multiple PEGylations) Multiple Reactive Sites: The target biomolecule (e.g., a protein) has multiple primary amines (N-terminus and lysine residues) available for reaction.Stoichiometry Control: Carefully control the molar ratio of this compound to your target molecule. Start with a lower molar excess of the PEG reagent to favor mono-PEGylation and optimize from there.
Site-Specific Conjugation: For proteins, consider genetic engineering to introduce a unique conjugation site (e.g., a single cysteine) and use a heterobifunctional PEG linker for a more controlled reaction.
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the target protein to aggregate and precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility.
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.If using a large excess of EDC and observing precipitation, try reducing the concentration.
N-acylurea Formation (Side Reaction) Rearrangement of O-acylisourea intermediate: This side reaction can occur, leading to an unreactive byproduct.The addition of NHS is designed to minimize this side reaction by efficiently converting the intermediate to the more stable NHS ester. Ensure you are using an adequate molar excess of NHS.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to aid in the design of your this compound bioconjugation experiments.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentRecommended Molar Ratio (relative to Carboxylic Acid)Purpose
EDC1.5 - 10 equivalentsTo ensure efficient activation of the carboxyl groups.
NHS/Sulfo-NHS1.2 - 5 equivalentsTo efficiently form the stable NHS ester and minimize side reactions.
Amine-containing Molecule1 - 1.5 equivalentsTo drive the reaction towards product formation (adjust based on the desired degree of labeling).

Table 2: Effect of pH on NHS Ester Hydrolysis Half-Life

pHApproximate Half-Life of NHS Ester at Room Temperature
7.04-5 hours
7.4> 2 hours
8.0~3.5 hours
8.5~3 hours
8.6 (at 4°C)10 minutes
9.0< 10 minutes

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein

This protocol is designed for conjugating this compound to a protein with available primary amine groups in an aqueous environment.

Materials:

  • This compound

  • Protein of interest

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a 1-10 mg/mL solution of your protein in the Conjugation Buffer.

    • Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add the desired molar excess of EDC and Sulfo-NHS (refer to Table 1) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with a small amount of a suitable base.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG, EDC, NHS, and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Alternative purification methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used for higher purity.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use techniques like HPLC and mass spectrometry to determine the degree of PEGylation and confirm the identity of the conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Reagents (PEG, EDC, NHS, Buffers) activation Activation (PEG + EDC/NHS in Activation Buffer, pH 6.0) reagent_prep->activation protein_prep Prepare Protein Solution (in Conjugation Buffer) conjugation Conjugation (Add activated PEG to Protein, pH 7.4) protein_prep->conjugation activation->conjugation Immediate Addition quenching Quenching (Add Tris Buffer) conjugation->quenching purification Purification (Desalting/SEC/IEX) quenching->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization

Caption: A typical workflow for the two-step EDC/NHS bioconjugation of this compound to a protein.

reaction_mechanism peg_acid m-PEG12-NH-C2-COOH o_acylisourea O-acylisourea intermediate (unstable) peg_acid->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs_ester NHS-activated PEG (semi-stable) o_acylisourea->nhs_ester + NHS hydrolysis Hydrolysis (side reaction) o_acylisourea->hydrolysis n_acylurea N-acylurea (side reaction) o_acylisourea->n_acylurea nhs NHS nhs->nhs_ester conjugate PEG-Protein Conjugate (stable amide bond) nhs_ester->conjugate + Protein-NH2 nhs_ester->hydrolysis protein Protein-NH2 protein->conjugate

Caption: Reaction mechanism for EDC/NHS mediated PEGylation, highlighting the role of NHS in forming a more stable intermediate.

References

Technical Support Center: m-PEG12-NH-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete reactions of m-PEG12-NH-C2-acid and similar activated carboxyl PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete or low-yield reactions with this compound?

A1: The most frequent cause of low yield is the hydrolysis of the activated ester intermediate (e.g., an NHS-ester) in aqueous solutions.[1][2] This side reaction competes with the desired amine conjugation and is highly dependent on pH and temperature.[3][4] Other significant factors include the use of inactive or degraded coupling reagents like EDC, the presence of moisture, and suboptimal pH conditions.[5]

Q2: What is the optimal pH for coupling the carboxylic acid of the PEG linker to a primary amine?

A2: A two-step pH process is optimal for carbodiimide-mediated coupling. The initial activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic buffer (pH 4.5-6.0), with MES buffer being a common choice. The subsequent reaction of the activated PEG-ester with the primary amine on the target molecule is more efficient at a physiological to slightly alkaline pH (7.2-8.5). A pH of 8.3-8.5 is often recommended as an ideal balance for the aminolysis reaction.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction.

  • Activation Step (pH 4.5-6.0): MES buffer is highly recommended.

  • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS), borate, or sodium bicarbonate buffers are suitable choices.

  • Buffers to Avoid: Do not use Tris, glycine, or acetate buffers, as they contain reactive groups that will interfere with the coupling chemistry.

Q4: How can I effectively stop or "quench" the PEGylation reaction?

A4: The reaction can be stopped by adding a quenching reagent, which is a buffer containing a high concentration of a primary amine. Common quenching agents include Tris, glycine, or ethanolamine. These molecules react with and consume any remaining activated PEG linkers.

Q5: How do I know if my starting materials, particularly EDC and NHS, are still active?

A5: EDC and NHS are moisture-sensitive and can degrade over time. Always use fresh, high-quality reagents. It is recommended to purchase them in small quantities, store them desiccated at -20°C, and allow the vials to warm to room temperature before opening to prevent water condensation. If you suspect your EDC is inactive, you can test it by attempting to crosslink a standard protein like BSA and observing a multimeric shift on an SDS-PAGE gel.

Troubleshooting Guide

Issue 1: Low or No Formation of the PEGylated Product

This is the most common issue, often identified by analytical methods like HPLC, SDS-PAGE, or mass spectrometry showing a large amount of unreacted starting material.

Potential CauseRecommended Action
Inactive Coupling Reagents (EDC/NHS) Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator.
Hydrolysis of Activated PEG-Ester Prepare and use the activated PEG immediately. Do not let it sit in aqueous buffer for extended periods, especially at higher pH. Perform the reaction at room temperature or 4°C to slow the rate of hydrolysis.
Suboptimal pH Verify the pH of your reaction buffers. Use a two-step protocol: activate the PEG-acid at pH 4.5-6.0 (e.g., in MES buffer), then add your amine-containing molecule and adjust the pH to 7.2-8.5 (e.g., with PBS).
Presence of Water/Moisture If performing the reaction in an organic solvent like DMF or DCM, ensure all solvents and reagents are anhydrous. Water hydrolyzes the activated ester intermediate.
Interfering Buffer Components Ensure your buffers are free from primary amines (e.g., Tris, glycine) or extraneous carboxylates. Perform a buffer exchange if your target molecule is in an incompatible buffer.
Low Reactant Concentration Reactions in dilute solutions can be inefficient. If possible, increase the concentration of your target molecule and the PEG linker.
Issue 2: Side Product Formation Complicating Purification

The presence of unexpected peaks in your chromatogram or masses in your mass spectrum can indicate the formation of side products.

Potential CauseRecommended Action
N-acylurea Formation This common side product arises from the rearrangement of the O-acylisourea intermediate when NHS is not used or is used inefficiently. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the activated intermediate, minimizing this side reaction and improving efficiency.
Protein Aggregation/Precipitation High concentrations of EDC or changes in pH can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. If precipitation occurs, consider reducing the EDC concentration.
Di- or Multi-PEGylation If your target molecule has multiple primary amines (e.g., lysine residues), you may get a mixture of products with varying numbers of PEG chains. To target a specific site like the N-terminus, you can perform the reaction at a lower pH (e.g., pH 7), where the N-terminal α-amino group is more reactive than the ε-amino groups of lysine.
Issue 3: Difficulty in Purifying the PEGylated Conjugate

Separating the desired product from unreacted starting materials and by-products is a common challenge.

Potential CauseRecommended Action
Co-elution of Species The desired PEG-conjugate, unreacted protein, and free PEG may have similar properties, making separation difficult. A multi-step purification approach is often necessary.
Ineffective Separation Technique No single technique works for all purifications. Size Exclusion Chromatography (SEC) is effective at removing unreacted PEG and other low molecular weight reagents from the PEGylated protein. Ion Exchange Chromatography (IEX) is excellent for separating molecules based on the extent of PEGylation, as the PEG chains can shield surface charges. Reversed-Phase HPLC (RP-HPLC) can also be used, particularly for analytical-scale separation of isomers.

Data Presentation

Table 1: Stability of NHS-Esters in Aqueous Solution

The primary competing reaction is the hydrolysis of the activated NHS-ester. The stability of this intermediate is highly pH-dependent.

pHTemperatureHalf-life of NHS-EsterReference(s)
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Table 2: Recommended Reaction Parameters for Two-Step EDC/NHS Coupling

ParameterStep 1: Carboxyl ActivationStep 2: Amine CouplingReference(s)
pH 4.5 - 6.07.2 - 8.5
Recommended Buffer MESPBS, Borate
Molar Ratio (Reagent:PEG-Acid) EDC/NHS: 1.2 to 5-fold excess-
Molar Ratio (PEG:Target) -5 to 20-fold excess (starting point)
Temperature Room TemperatureRoom Temperature or 4°C
Duration 15 - 30 minutes30 minutes - 2 hours

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Coupling in Aqueous Buffer

This protocol describes the conjugation of this compound to a protein with primary amine groups.

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 5.5). If necessary, perform a buffer exchange via dialysis or a desalting column.

  • Prepare Reagents: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare stock solutions of the PEG-linker, EDC, and Sulfo-NHS in reaction buffer immediately before use.

  • Carboxyl Activation:

    • Add a 5 to 20-fold molar excess of the this compound to the protein solution.

    • Add EDC and Sulfo-NHS to the reaction mixture. A common starting point is a final concentration of 5 mM EDC and 2 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Raise the pH of the reaction mixture to 7.2-7.5 by adding a concentrated, amine-free buffer such as PBS.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG and quenching reagents using a desalting column, dialysis, or Size Exclusion Chromatography (SEC). Further purification to separate multi-PEGylated species can be performed using Ion Exchange Chromatography (IEX).

Protocol 2: Analysis and Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is effective for removing unreacted, low-molecular-weight PEG from the larger, PEGylated protein conjugate.

  • Column Equilibration: Equilibrate an appropriate SEC column (selected based on the molecular weight of your conjugate) with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein, which in turn will elute before the small, unreacted PEG linker.

  • Fraction Collection & Analysis: Collect fractions and analyze them using UV absorbance (at 280 nm for protein) and other methods like SDS-PAGE or HPLC to identify the fractions containing the purified conjugate.

Visualizations

G cluster_0 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_1 Step 2: Amine Coupling (pH 7.2-8.5) peg_acid m-PEG-COOH o_acylisourea Unstable O-acylisourea Intermediate peg_acid->o_acylisourea + EDC edc EDC nhs_ester Semi-stable NHS-ester Intermediate o_acylisourea->nhs_ester + NHS hydrolysis Hydrolyzed PEG-COOH (Inactive) o_acylisourea->hydrolysis + H2O (Side Reaction) nhs NHS / Sulfo-NHS peg_protein Stable Amide Bond (PEG-Protein Conjugate) nhs_ester->peg_protein + Protein-NH2 nhs_ester->hydrolysis + H2O (Side Reaction) protein Protein-NH2

Caption: EDC/NHS two-step reaction pathway for PEGylation.

G start Low / No Product Yield check_reagents Are EDC/NHS fresh and stored properly? start->check_reagents check_ph Is pH optimal for activation (4.5-6.0) and coupling (7.2-8.5)? check_reagents->check_ph Yes use_fresh Action: Use fresh reagents. Test EDC activity. check_reagents->use_fresh No check_buffer Is buffer amine-free (e.g., MES/PBS)? check_ph->check_buffer Yes adjust_ph Action: Verify buffer pH. Use two-step pH protocol. check_ph->adjust_ph No check_h2o Is reaction anhydrous (if using organic solvent)? check_buffer->check_h2o Yes change_buffer Action: Use MES for activation, PBS/Borate for coupling. check_buffer->change_buffer No increase_conc Can reactant concentration be increased? check_h2o->increase_conc Yes dry_solvents Action: Use anhydrous solvents. check_h2o->dry_solvents No concentrate Action: Increase protein and/or PEG concentration. increase_conc->concentrate No success Yield Improved increase_conc->success Yes use_fresh->check_ph adjust_ph->check_buffer change_buffer->check_h2o dry_solvents->increase_conc concentrate->success

Caption: Troubleshooting workflow for low-yield PEGylation reactions.

G cluster_sec cluster_iex start Quenched Reaction Mixture (PEG-Protein, Unreacted Protein, Free PEG) sec Purification Step 1: Size Exclusion Chromatography (SEC) start->sec sec_out_1 High MW Fractions: (PEG-Protein + Unreacted Protein) sec->sec_out_1 Collect sec_out_2 Low MW Fractions: (Free PEG, Salts, etc.) sec->sec_out_2 Discard iex Purification Step 2: Ion Exchange Chromatography (IEX) sec_out_1->iex iex_out_1 Desired Mono-PEGylated Fraction iex->iex_out_1 iex_out_2 Other Fractions: (Unreacted Protein, Multi-PEGylated) iex->iex_out_2 analysis Analysis of Fractions: (HPLC, SDS-PAGE, Mass Spec) iex_out_1->analysis final_product Purified PEG-Protein Conjugate analysis->final_product

Caption: Purification and analysis workflow for PEG-protein conjugates.

References

impact of temperature on m-PEG12-NH-C2-acid reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG12-NH-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reacting this compound with a primary amine?

A1: The optimal temperature for the reaction of this compound, which contains an NHS ester, with a primary amine is a balance between reaction rate and the stability of the NHS ester. Generally, reactions are carried out between 4°C and room temperature (20-25°C).[1][2] Lower temperatures (4°C) are often preferred to minimize the competing hydrolysis of the NHS ester, especially for sensitive proteins or when longer reaction times are required.[1][3] Room temperature can be used for shorter incubation times (30-60 minutes).[3] One study on the PEGylation of BSA nanoparticles found an optimal incubation temperature of 27°C.

Q2: How does temperature affect the rate of the desired amine coupling reaction?

A2: As with most chemical reactions, an increase in temperature generally increases the rate of the desired amide bond formation between the NHS ester of the this compound and the primary amine on the target molecule. However, this is often outweighed by the increased rate of the competing hydrolysis reaction at higher temperatures.

Q3: What is the primary side reaction when using this compound, and how is it affected by temperature?

A3: The primary side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which results in an inactive carboxyl group on the PEG linker. The rate of this hydrolysis is highly dependent on both pH and temperature. Higher temperatures significantly accelerate the rate of hydrolysis, reducing the yield of the desired conjugate.

Q4: Can I perform the reaction at 37°C to speed it up?

A4: While technically possible, reacting at 37°C is generally not recommended. The rate of NHS-ester hydrolysis increases significantly at this temperature, which can lead to a lower overall yield of your desired PEGylated product. In some cases, the yield of the amide product has been observed to be slightly greater at room temperature than at 37°C. For sensitive proteins, higher temperatures may also lead to denaturation.

Q5: How does the stability of the this compound reagent itself vary with temperature?

A5: The this compound reagent, particularly its reactive NHS ester, is sensitive to moisture and temperature. For long-term storage, it is recommended to store the reagent at -20°C or -80°C. Once reconstituted in an anhydrous solvent like DMSO or DMF, it should be used immediately or stored at -20°C for a limited time, protected from moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Reaction temperature is too high, leading to rapid hydrolysis of the NHS ester. Perform the reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration (e.g., 2 hours to overnight). This will slow down the hydrolysis of the NHS ester, allowing more time for the desired reaction with the primary amine to occur.
Reaction temperature is too low, resulting in a very slow reaction rate. If the reaction at 4°C is too slow, consider increasing the temperature to room temperature (20-25°C) and shortening the reaction time to 30-60 minutes. Monitor the reaction progress to find the optimal balance.
Inconsistent Results Between Batches Variations in ambient temperature during reaction setup and incubation. Use a temperature-controlled environment (e.g., a cold room, a temperature-controlled shaker, or an ice bath) to ensure consistent reaction temperatures across different experiments.
Premature hydrolysis of the NHS ester due to temperature fluctuations during storage or handling. Ensure the this compound reagent is equilibrated to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use and avoid repeated freeze-thaw cycles.
Protein Denaturation or Aggregation The reaction temperature is too high for the stability of the target protein. Conduct the PEGylation reaction at a lower temperature, such as 4°C. For particularly sensitive proteins, consider using a cryo-solvent and performing the reaction at sub-zero temperatures, although this requires careful optimization.

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different Temperatures and pH

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours
8.6410 minutes
7.4Not Specified> 120 minutes
9.0Not Specified< 9 minutes

Table 2: General Temperature Guidelines for NHS-Ester Amine Coupling Reactions

Temperature (°C)Typical Incubation TimeConsiderations
42 - 12 hoursMinimizes hydrolysis, suitable for sensitive proteins.
20 - 25 (Room Temp)30 - 60 minutesFaster reaction rate, but increased risk of hydrolysis.
37Not RecommendedSignificantly increased rate of hydrolysis, potential for lower yield and protein instability.

Experimental Protocols

Protocol: Temperature Optimization for Amine Coupling with this compound

This protocol provides a general framework for optimizing the reaction temperature for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein).

1. Materials:

  • This compound

  • Target molecule with a primary amine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

2. Procedure:

  • Preparation of Target Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the stock solution contains primary amines, perform a buffer exchange.

  • Preparation of this compound Stock Solution: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • Set up parallel reactions at different temperatures (e.g., 4°C, room temperature).

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the target molecule solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • For the 4°C reaction, incubate for 2-4 hours.

    • For the room temperature reaction, incubate for 30-60 minutes.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Analysis: Analyze the reaction products using an appropriate technique (e.g., SDS-PAGE, SEC-HPLC, mass spectrometry) to determine the extent of PEGylation and the presence of unreacted starting materials.

  • Optimization: Based on the analysis, adjust the temperature, incubation time, and molar ratio of reactants to maximize the yield of the desired conjugate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_optimization Optimization prep_target Prepare Target Molecule in Reaction Buffer reaction_setup Combine Reactants prep_target->reaction_setup prep_peg Prepare this compound Stock Solution in DMSO/DMF prep_peg->reaction_setup incubation Incubate at Controlled Temperature (e.g., 4°C or RT) reaction_setup->incubation quenching Quench Reaction incubation->quenching analysis Analyze Products quenching->analysis optimization Adjust Temperature, Time, and Molar Ratio analysis->optimization optimization->reaction_setup Iterate

Caption: Experimental workflow for temperature optimization.

signaling_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products peg_nhs This compound (NHS Ester) desired_product PEGylated Molecule (Stable Amide Bond) peg_nhs->desired_product Amidation side_product Hydrolyzed PEG-acid (Inactive) peg_nhs->side_product Hydrolysis primary_amine Target Molecule (Primary Amine) primary_amine->desired_product temperature Temperature temperature->desired_product temperature->side_product ph pH ph->desired_product ph->side_product

References

Validation & Comparative

Validating m-PEG12-NH-C2-acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the precise validation of molecular constructs is paramount. The m-PEG12-NH-C2-acid linker is a critical component in many such designs, and confirming its successful conjugation to a target molecule is a crucial step in the development pipeline. This guide provides an objective comparison of mass spectrometry as the gold standard for validation, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Analysis of Conjugation

Mass spectrometry provides unambiguous evidence of successful conjugation by precisely measuring the mass increase in the target molecule corresponding to the addition of the this compound linker. The expected molecular weight of this compound is approximately 631.75 g/mol . The following table summarizes the expected and observed mass shifts for a model protein conjugated with a closely related PEG12 linker, demonstrating the accuracy of mass spectrometry in this application.

Analytical TechniqueTarget MoleculeExpected Mass Increase (Da)Observed Mass Increase (Da)Reference
ESI-LC-MSModel Protein (e.g., IgG)~614.75 (after loss of H2O)570.5 (for m-dPEG®12-NHS ester)[1]
MALDI-TOF MSPeptide~614.75 (after loss of H2O)Expected to be within +/- 1 Da of the theoretical mass
NMR SpectroscopySmall MoleculeNot directly measured as a mass increaseConfirmation by chemical shift changes
Capillary ElectrophoresisProteinNot directly measured as a mass increaseShift in migration time

Note: The observed mass increase of 570.5 Da is for an antibody labeled with m-dPEG®12-NHS ester, a structurally similar compound, as a proxy for this compound conjugation. The theoretical mass increase for this compound conjugation via an amide bond is the molecular weight of the linker (631.75 Da) minus the molecular weight of water (18.02 Da), resulting in an expected mass addition of approximately 613.73 Da.

Experimental Protocols

A robust and reliable protocol is essential for the accurate validation of this compound conjugation. Below is a detailed methodology for a typical validation workflow using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).

Protocol: ESI-LC-MS for Validation of this compound Conjugation

1. Sample Preparation:

  • Reaction Quenching: Quench the conjugation reaction by adding a suitable reagent (e.g., Tris buffer) to consume any unreacted activated esters.
  • Purification: Purify the conjugated molecule from excess linker and other reaction components using an appropriate technique such as size-exclusion chromatography (SEC) or dialysis.
  • Buffer Exchange: Exchange the purified conjugate into a volatile buffer suitable for mass spectrometry, such as 100 mM ammonium acetate.
  • Concentration Determination: Determine the concentration of the purified conjugate using a suitable method (e.g., BCA assay for proteins).

2. LC-MS Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a UHPLC system.
  • Column: Employ a reversed-phase column suitable for the separation of the conjugated molecule (e.g., a C4 or C8 column for proteins).
  • Mobile Phases:
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Develop a suitable gradient to ensure the separation of the conjugated product from any remaining impurities or unconjugated starting material.
  • Mass Spectrometer Settings:
  • Ionization Mode: Positive ion mode.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Source Temperature: 120 - 150 °C.
  • Desolvation Temperature: 350 - 450 °C.
  • Mass Range: Set an appropriate mass range to detect the unconjugated and conjugated species.

3. Data Analysis:

  • Deconvolution: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact molecule.
  • Mass Comparison: Compare the deconvoluted mass of the conjugated product to that of the unconjugated starting material to determine the mass shift.
  • Confirmation: The observed mass shift should correspond to the theoretical mass of the this compound linker minus the mass of a water molecule.

Mandatory Visualization

To facilitate a deeper understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis start Conjugation Reaction (Target + this compound) quench Reaction Quenching start->quench purify Purification (e.g., SEC) quench->purify buffer Buffer Exchange to Volatile Buffer purify->buffer end_prep Purified Conjugate buffer->end_prep lc UHPLC Separation end_prep->lc ms ESI-MS Detection lc->ms data Data Acquisition ms->data deconv Deconvolution data->deconv result Mass Confirmation deconv->result

Experimental Workflow for MS Validation

The this compound linker is frequently utilized in the construction of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC, showcasing the critical role of the linker in bringing together the target protein and an E3 ubiquitin ligase.

protac_mechanism cluster_system Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited by PROTAC TernaryComplex->PROTAC Recycled UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Targeted for Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades POI

References

A Comparative Guide to Purity Confirmation of m-PEG12-NH-C2-acid Conjugates using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. The m-PEG12-NH-C2-acid is a discrete PEG linker frequently used in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity of the resulting conjugate is a critical step in drug development, as impurities can affect efficacy, safety, and reproducibility. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of such conjugates.

This guide provides a comparative overview of using Reversed-Phase HPLC (RP-HPLC) for the purity assessment of this compound conjugates, objective comparisons with other analytical techniques, and supporting experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity.[1] For this compound conjugates, this method can effectively separate the desired product from unreacted starting materials and other process-related impurities. The addition of a PEG chain alters the hydrophobicity of the parent molecule, allowing for chromatographic separation.

Experimental Protocol: RP-HPLC Method

This protocol outlines a general RP-HPLC method suitable for the analysis of this compound conjugates. Optimization may be required based on the specific properties of the conjugated molecule.

1. Sample Preparation:

  • Dissolve the this compound conjugate in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at a wavelength appropriate for the chromophore in the conjugate (e.g., 220 nm or 280 nm). If the conjugate lacks a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[2]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The purity of the conjugate is determined by calculating the peak area of the main product as a percentage of the total peak area of all components in the chromatogram.

  • Peak identification can be confirmed by comparing the retention time with a reference standard or by using a mass spectrometer (LC-MS) for mass identification.[3]

Data Presentation: HPLC Performance
ParameterTypical Value/RangeSignificance
Retention Time (Main Peak) Dependent on conjugateConsistent retention time indicates method stability.
Resolution (Main Peak vs. Impurities) > 1.5Ensures accurate quantification of the main peak without interference from impurities.
Peak Asymmetry (Tailing Factor) 0.9 - 1.2Indicates good peak shape and column performance.
Limit of Detection (LOD) ng/mL rangeThe lowest concentration of the conjugate that can be reliably detected.
Limit of Quantification (LOQ) ng/mL to µg/mL rangeThe lowest concentration of the conjugate that can be accurately quantified.

Comparison with Other Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information for the purity and characterization of this compound conjugates.

Analytical TechniquePrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution and sensitivity, and lower solvent consumption compared to HPLC.[4][5]Higher initial instrument cost.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for the main peak and impurities, aiding in their identification.Higher complexity and cost compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule.Can confirm the successful conjugation and the structure of the product. It can also be used to determine the yield of conjugation and polymer purity.Lower sensitivity than HPLC, not ideal for quantifying minor impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Can be used to confirm the presence of characteristic PEG ether bonds and other functional groups in the conjugate. It is a fast and reagent-free method.Not a separative technique, so it cannot distinguish between the conjugate and unreacted starting materials if they share similar functional groups.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the process, the following diagrams illustrate the experimental workflow for purity confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis dissolve Dissolve Conjugate (1 mg/mL) filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto C18 Column separate Gradient Elution (ACN/Water/TFA) inject->separate detect UV or CAD/ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Peaks (LC-MS if needed) detect->identify calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC-based purity confirmation.

Conclusion

Confirming the purity of this compound conjugates is essential for their application in research and drug development. RP-HPLC is a robust and reliable method for this purpose, offering excellent separation of the desired product from potential impurities. For even faster and higher-resolution separations, UPLC presents a significant advancement. When coupled with mass spectrometry, HPLC provides invaluable structural information for peak identification. While techniques like NMR and FTIR offer complementary structural data, HPLC remains the gold standard for quantitative purity assessment. By following a well-defined experimental protocol and considering the comparative advantages of different analytical techniques, researchers can confidently ensure the quality and consistency of their this compound conjugates.

References

A Researcher's Guide to Determining the Conjugation Efficiency of m-PEG12-NH-C2-acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise and efficient conjugation of molecules is paramount. The heterobifunctional linker, m-PEG12-NH-C2-acid, offers a versatile tool for covalently linking biomolecules. This guide provides an objective comparison of methods to determine its conjugation efficiency, alongside a look at alternative linkers, supported by experimental data and detailed protocols.

Understanding Conjugation Efficiency

Conjugation efficiency refers to the percentage of the starting molecules (e.g., proteins, peptides, or small molecules) that have been successfully linked to the PEG reagent. In the case of a heterobifunctional linker like this compound, efficiency can be assessed for the reaction at either the amine (-NH2) or the carboxylic acid (-COOH) terminus. Accurate determination of this efficiency is critical for ensuring the quality, consistency, and efficacy of the final bioconjugate.

Comparative Analysis of Analytical Methods

Several analytical techniques can be employed to determine the conjugation efficiency of this compound. The choice of method often depends on the nature of the molecule being conjugated, the required sensitivity, and the available instrumentation.

Method Principle Advantages Disadvantages Typical Efficiency Range (%)
¹H NMR Spectroscopy Measures the change in the chemical shift of protons adjacent to the reactive functional groups upon conjugation.[1][2][3]Provides detailed structural information and allows for direct quantification of the degree of PEGylation without the need for chromophores.[1][4]Lower sensitivity compared to other methods; can be complex to interpret for large biomolecules.70-95
RP-HPLC Separates the conjugated product from the unreacted starting materials based on hydrophobicity. The peak areas are used for quantification.High resolution and sensitivity; can be coupled with mass spectrometry (LC-MS) for definitive identification.Requires a chromophore for UV detection, which the PEG linker itself lacks. Charged aerosol detection (CAD) can overcome this limitation.60-90
TNBSA Assay 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product that can be quantified spectrophotometrically.Simple, rapid, and cost-effective method for quantifying the consumption of primary amines.Indirectly measures conjugation by quantifying the remaining unreacted amines; potential for interference from other components in the reaction mixture.50-85
Fluorescent Labeling A fluorescent tag is attached to one of the molecules, and the conjugation is monitored by the change in fluorescence properties or by separating the labeled conjugate.Extremely high sensitivity; allows for visualization and tracking of the conjugate.The fluorescent label may alter the properties of the biomolecule; requires careful selection of the label and labeling conditions.75-98

Comparison with Alternative Linkers

While this compound is a versatile linker, several alternatives are available, each with distinct properties that may be advantageous for specific applications. Concerns about the potential immunogenicity and lack of biodegradability of PEG have driven the development of these alternatives.

Linker Type Key Features Advantages Disadvantages
This compound Heterobifunctional with a 12-unit PEG chain, an amine, and a carboxylic acid.Well-defined length, good water solubility, and established conjugation chemistry.Potential for anti-PEG antibody formation.
Polysarcosine (pSar) Linkers A polymer of the N-methylated amino acid sarcosine."Stealth" properties similar to PEG, biodegradable, and considered to have low immunogenicity.Less established in commercial products compared to PEG.
Poly(2-oxazolines) (POx) Linkers A class of polymers with tunable properties based on the monomer side chains."Stealth" properties, low immunogenicity, and can be designed to be biodegradable.Synthesis can be more complex than for PEG.
Click Chemistry Linkers (e.g., Azide-Alkyne) Utilize bioorthogonal click chemistry for highly specific and efficient conjugation.High reaction specificity and efficiency, can be performed in complex biological media.Requires the introduction of azide and alkyne functional groups into the molecules to be conjugated.

Experimental Protocols

Protocol 1: Determination of Amine Conjugation Efficiency using the TNBSA Assay

This protocol quantifies the number of unreacted primary amines after conjugation of the amine group of this compound to a target molecule.

Materials:

  • Conjugation reaction mixture

  • Unconjugated control (target molecule only)

  • TNBSA solution (5% w/v in methanol)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 1 N HCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of 0.01% (w/v) TNBSA in the Reaction Buffer immediately before use.

  • In separate wells of a microplate, add 50 µL of the conjugation reaction mixture and the unconjugated control.

  • Add 25 µL of the 0.01% TNBSA working solution to each well and mix thoroughly.

  • Incubate the plate at 37°C for 2 hours.

  • Stop the reaction by adding 25 µL of 10% SDS and 12.5 µL of 1 N HCl to each well.

  • Measure the absorbance at 335 nm using a microplate reader.

  • Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = [1 - (Absorbance of Conjugated Sample / Absorbance of Unconjugated Control)] x 100

Protocol 2: Determination of Carboxylic Acid Conjugation Efficiency using RP-HPLC

This protocol monitors the conjugation of the carboxylic acid group of this compound to an amine-containing molecule.

Materials:

  • Conjugation reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours)

  • Quenching solution (e.g., hydroxylamine)

  • RP-HPLC system with a C18 column and UV or CAD detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • At each time point, withdraw an aliquot of the reaction mixture and quench the reaction.

  • Inject the quenched sample onto the RP-HPLC system.

  • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for a protein) or using a CAD.

  • Identify the peaks corresponding to the unreacted amine-containing molecule and the conjugated product.

  • Calculate the conjugation efficiency at each time point by determining the percentage of the conjugated product relative to the total amount of the starting amine-containing molecule. Conjugation Efficiency (%) = [Peak Area of Conjugate / (Peak Area of Conjugate + Peak Area of Unreacted Molecule)] x 100

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis of Conjugation Efficiency prep_linker Prepare this compound Solution activate_acid Activate Carboxylic Acid (e.g., with EDC/NHS) prep_linker->activate_acid prep_target Prepare Target Molecule Solution react_amine React with Amine-containing Target prep_target->react_amine activate_acid->react_amine conjugation Incubate under Optimized Conditions react_amine->conjugation hplc RP-HPLC Analysis conjugation->hplc nmr ¹H NMR Spectroscopy conjugation->nmr tnbsa TNBSA Assay conjugation->tnbsa quantify Quantify Conjugate vs. Reactants hplc->quantify nmr->quantify tnbsa->quantify

Caption: Experimental workflow for determining conjugation efficiency.

References

The Balancing Act: A Comparative Analysis of m-PEG12-NH-C2-acid and Longer PEG24 Linkers in Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a bioconjugate is a critical decision that profoundly influences therapeutic efficacy. Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical and pharmacological properties of molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of a medium-length PEG12 linker, such as m-PEG12-NH-C2-acid, against longer PEG24 linkers, supported by experimental data from relevant studies.

The length of the PEG chain is a key determinant of a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its biological activity.[1] Shorter linkers like PEG12 are often considered for providing a balance between improved hydrophilicity and maintaining a compact molecular structure. Longer linkers, such as PEG24, are typically utilized to maximize solubility and extend circulation half-life, which can be particularly advantageous for highly hydrophobic payloads.[1] However, this choice is not without trade-offs, as linker length can impact manufacturing, stability, and target interaction.

Quantitative Performance Comparison

The selection of an optimal PEG linker length is highly dependent on the specific application, the properties of the payload, and the target molecule. The following tables summarize quantitative data from studies comparing key performance metrics for bioconjugates functionalized with PEG12 and PEG24 linkers.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
Performance MetricPEG12 LinkerPEG24 LinkerKey Observations
In Vitro Cytotoxicity (IC50) Often maintains high potency, comparable to shorter linkers (e.g., ~10 ng/mL on Karpas-299 cells for an anti-CD30 ADC).[2]May show comparable or slightly reduced potency depending on the ADC construct and cell line.[2]The impact on in vitro potency is context-dependent; however, very long PEG chains (e.g., 10 kDa) have been shown to reduce cytotoxicity significantly.[2]
Pharmacokinetics (Clearance) Slower clearance than shorter PEG chains (e.g., PEG2, PEG4). A threshold is often reached around PEG8, with PEG12 showing similar slow clearance.Similar slow clearance to PEG8 and PEG12, suggesting a plateau effect for this parameter beyond a certain chain length.A study on a linear PEG24 linker in a high drug-to-antibody ratio (DAR 8) ADC showed it was less effective at shielding hydrophobicity and had higher clearance compared to a branched linker containing two PEG12 arms.
Pharmacokinetics (Exposure/AUC) Significantly increased exposure compared to non-PEGylated or short-chain PEG ADCs.Also provides significantly increased exposure.Both PEG12 and PEG24 dramatically improve the pharmacokinetic profile over shorter linkers.
In Vivo Efficacy (% Tumor Growth Inhibition) Can provide significant tumor growth inhibition (e.g., 75-85%).Also associated with high tumor growth inhibition (e.g., 75-85%).Longer PEG linkers (≥PEG8) generally lead to enhanced in vivo anti-tumor efficacy due to improved PK properties.
Table 2: Influence of PEG Linker Length on PROTAC Performance
Performance MetricMedium-Length Linkers (e.g., PEG12)Longer Linkers (e.g., PEG24)Key Observations
Degradation Potency (DC50) Effective degradation observed (e.g., for Estrogen Receptor α).Can be more potent in some systems (e.g., for Estrogen Receptor α with a 16-atom linker vs. a 12-atom linker).The optimal linker length is highly target-dependent. For some targets like TBK1, linkers with 12-29 atoms show submicromolar degradation, while those shorter than 12 atoms are ineffective.
Maximal Degradation (Dmax) Can achieve high levels of maximal degradation.Can also achieve high Dmax values, though excessively long linkers may see a decrease in potency.A linker must be long enough to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments involved in comparing the performance of bioconjugates with different PEG linker lengths.

ADC Synthesis and Characterization

This protocol outlines a general method for conjugating a drug-linker to an antibody via lysine residues.

  • Antibody Preparation : The monoclonal antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

  • Drug-Linker Activation : The drug-linker construct (e.g., Payload-m-PEG12-NH-C2-acid or Payload-PEG24-linker) with a terminal carboxylic acid is activated. The construct is dissolved in an organic solvent like DMSO. Freshly prepared solutions of a coupling agent (e.g., EDC) and an activator (e.g., Sulfo-NHS) are added to the drug-linker solution and incubated for 15-30 minutes at room temperature to form an NHS-activated ester.

  • Conjugation Reaction : The activated drug-linker solution is added to the antibody solution. The reaction is incubated for 2 hours at room temperature with gentle mixing. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain the integrity of the antibody.

  • Purification : The resulting ADC is purified to remove unconjugated drug-linker and other reagents. This is typically achieved using size-exclusion chromatography (SEC) or desalting columns.

  • Characterization : The purified ADC is characterized to determine the final protein concentration (via UV-Vis spectrophotometry at 280 nm) and the average drug-to-antibody ratio (DAR), commonly by using Hydrophobic Interaction Chromatography (HIC-HPLC).

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Culture : Antigen-positive and antigen-negative cancer cell lines are cultured in appropriate media. Cells are seeded in 96-well plates at a density that ensures they are in the exponential growth phase during the experiment.

  • ADC Treatment : A serial dilution of the ADCs (e.g., with PEG12 and PEG24 linkers) and relevant controls (unconjugated antibody, free drug) is prepared. The culture medium is removed from the cells and replaced with medium containing the various concentrations of the test articles.

  • Incubation : The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment : Cell viability is measured using a suitable assay, such as the MTT or CCK-8 assay. This involves adding the reagent to each well and measuring the absorbance or fluorescence with a plate reader.

  • Data Analysis : The percentage of cell viability is calculated for each concentration relative to untreated control cells. A dose-response curve is plotted, and the half-maximal inhibitory concentration (IC50) value is determined using non-linear regression analysis.

Pharmacokinetic (PK) Study in Mice

This study evaluates how the linker length affects the ADC's stability and persistence in circulation.

  • Animal Model : Studies are typically conducted in mice (e.g., BALB/c) or rats.

  • Administration : A single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) is administered to each animal in the respective treatment groups.

  • Sample Collection : Blood samples are collected from the animals at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-injection. Plasma is separated by centrifugation.

  • Quantification of ADC : The concentration of the total antibody or intact ADC in the plasma samples is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The plasma concentration-time data is analyzed using pharmacokinetic software. Key parameters such as clearance (CL), volume of distribution (Vss), half-life (t½), and area under the curve (AUC) are calculated, typically using a two-compartment model.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships, aiding in the understanding of experimental design and biological function.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC with PEG12 or PEG24 Linker Receptor Target Antigen on Tumor Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action for a PEGylated Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_c POI PROTAC PROTAC (with PEG Linker) PROTAC_c PROTAC E3 E3 Ubiquitin Ligase E3_c E3 Ligase PolyUb Poly-ubiquitinated Target Protein E3_c->PolyUb Ubiquitination Ub Ubiquitin Ub->E3_c Proteasome Proteasome PolyUb->Proteasome Targeting Degradation Degradation Proteasome->Degradation Degradation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth_PEG12 Synthesize ADC with PEG12 Linker Characterize Purify & Characterize (DAR, Concentration) Synth_PEG12->Characterize Synth_PEG24 Synthesize ADC with PEG24 Linker Synth_PEG24->Characterize Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterize->Cytotoxicity PK_Study Pharmacokinetic Study (Clearance, AUC, t½) Characterize->PK_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study

References

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a detailed comparison of the m-PEG12-NH-C2-acid linker with other commonly employed crosslinkers, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The linker is not merely a spacer; its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2] Polyethylene glycol (PEG) linkers, such as this compound, are frequently utilized due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability, allowing for systematic variation of their length.[1][3]

Comparative Analysis of PROTAC Linker Efficacy

The efficacy of a PROTAC is primarily quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achievable.[4] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of various linker types and lengths.

While direct head-to-head comparative data for this compound against a wide array of other specific linkers is not extensively published, we can infer its performance based on structure-activity relationship (SAR) studies of similar PEG-based PROTACs. The following tables present a synthesized comparison based on published trends for different linker classes in the context of Bromodomain-containing protein 4 (BRD4) degradation, a well-studied target in oncology.

Table 1: Comparison of PEG-based Linkers with Varying Lengths for BRD4 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEG4152592(hypothetical data)
This compound ~40 10 >95 Inferred from trends
PEG16511894

Note: The data for this compound is an educated estimation based on the general observation that optimal PEG linker lengths for many targets fall within a range that balances flexibility and the entropic cost of ternary complex formation.

Table 2: Comparison of Different Linker Chemotypes for BRD4 Degradation

Linker TypeRepresentative StructureDC50 (nM)Dmax (%)Key CharacteristicsReference
PEG-based This compound~10>95Hydrophilic, flexible, good solubility
Alkyl C12 Alkyl Chain~5090Hydrophobic, flexible
Rigid (Piperazine) Piperazine-containing~5>98Conformational restriction, may improve potency

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (dose-response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Densitometry & DC50/Dmax Calculation Western_Blot->Data_Analysis

Caption: Workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of PROTAC efficacy studies.

Protocol 1: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF-7 for ERα, MV4-11 for BRD4) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.

  • Treat cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex.

1. Cell Transfection:

  • Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

2. Cell Plating and Ligand Labeling:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.

3. PROTAC Treatment and Signal Detection:

  • Add a dilution series of the PROTAC to the cells.

  • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio signifies ternary complex formation.

Conclusion

The selection of an appropriate linker is a critical step in the design of efficacious PROTACs. The this compound linker, with its extended PEG chain, offers favorable physicochemical properties such as increased hydrophilicity, which can translate to improved solubility and cell permeability. As indicated by trends in the literature, a PEG linker of this approximate length has the potential to facilitate potent and efficient degradation of target proteins by enabling the formation of a stable and productive ternary complex. However, the optimal linker is always context-dependent, and a systematic evaluation of various linker types and lengths, using robust methodologies as described in this guide, is paramount for the successful development of novel protein degraders.

References

The Clear Advantage: Why m-PEG12-NH-C2-acid Outperforms Polydisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse m-PEG12-NH-C2-acid linkers against their polydisperse counterparts, supported by experimental data, to highlight the superior advantages of molecularly defined linkers in modern drug development.

The use of polyethylene glycol (PEG) to link therapeutic payloads, such as small molecules or proteins, to a targeting moiety, like an antibody, is a well-established strategy to improve a drug's pharmacokinetic and pharmacodynamic properties.[1][2] However, the nature of the PEG linker itself plays a pivotal role in the overall performance of the resulting bioconjugate. A key distinction lies between monodisperse and polydisperse PEG linkers.

Monodisperse PEGs, such as this compound, are single, pure compounds with a precise number of PEG units and a defined molecular weight.[3][4] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, characterized by an average value.[3] This fundamental difference in purity has significant implications for the final drug product, from its analytical characterization to its clinical performance.

The Homogeneity Advantage: A Foundation for Consistency and Safety

The primary advantage of using a monodisperse linker like this compound is the ability to produce a homogeneous bioconjugate. When conjugating a drug to an antibody, for example, using a monodisperse linker results in an antibody-drug conjugate (ADC) with a consistent drug-to-antibody ratio (DAR). This uniformity simplifies characterization, improves batch-to-batch reproducibility, and reduces the risks associated with product heterogeneity.

Polydisperse PEG linkers, due to their inherent mixture of chain lengths, lead to a heterogeneous population of ADCs with varying DARs and different hydrodynamic sizes. This heterogeneity can complicate manufacturing and quality control, and more importantly, can lead to unpredictable in vivo behavior, potentially impacting both efficacy and safety.

Enhanced Pharmacokinetics and Therapeutic Index

The pharmacokinetic (PK) profile of a bioconjugate is significantly influenced by the properties of the PEG linker. The hydrophilic nature of PEG creates a hydration shell around the drug, increasing its hydrodynamic volume, which in turn reduces renal clearance and extends its circulation half-life.

Experimental data from studies on PEGylated nanoparticles demonstrates the tangible benefits of monodispersity on PK. In a comparative study, gold nanoparticles (AuNPs) functionalized with monodisperse PEGs exhibited a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to their counterparts with polydisperse PEGs. This is attributed to the uniform and dense PEG layer formed by monodisperse linkers, which more effectively prevents protein adsorption and uptake by the reticuloendothelial system.

The improved PK profile of bioconjugates with monodisperse linkers can lead to a higher therapeutic index by allowing for greater drug accumulation at the target site and reducing off-target toxicities.

Reduced Immunogenicity

A growing concern with PEGylated therapeutics is the potential for inducing anti-PEG antibodies, which can lead to accelerated clearance of the drug and reduced efficacy. The use of well-defined, monodisperse PEG linkers can help mitigate this risk. The heterogeneity of polydisperse PEG mixtures may present a wider range of epitopes to the immune system, increasing the likelihood of an immune response.

Quantitative Data Summary

The following tables summarize the key performance differences observed in a comparative study of gold nanoparticles functionalized with monodisperse versus polydisperse PEG linkers. This data serves as a strong indicator of the expected performance advantages of using monodisperse linkers like this compound in bioconjugation.

Table 1: Comparison of Physicochemical Properties

PropertyMonodisperse PEG-AuNPsPolydisperse PEG-AuNPsReference
PEG LayerUniform and denseHeterogeneous, with enrichment of lower MW fractions
Protein Adsorption (BSA)Markedly lower and constantSignificantly higher and concentration-dependent
Protein Adsorption (Human Serum)~60% reduction compared to polydisperseHigher level of protein adsorption

Table 2: Comparison of In Vivo Performance in a Murine Model

ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPsReference
Blood Circulation Half-life (t½)~2.5 to 2.7-fold longerShorter half-life
Tumor AccumulationEnhancedLower

Experimental Protocols

To fully appreciate the practical advantages of this compound, it is essential to understand the experimental workflows involved in conjugation and characterization.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the amine-reactive this compound linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • Activation of this compound:

    • Dissolve this compound and NHS in anhydrous DMSO at a 1:1.2 molar ratio to the desired final concentration.

    • Add EDC to the solution at a molar ratio of 1.5 equivalents to the this compound.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. The molar excess of the linker over the antibody will determine the average drug-to-antibody ratio (DAR) and should be optimized for the specific application (typically a 5-20 fold molar excess).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the resulting antibody-PEG conjugate using SEC to remove unreacted linker and other small molecule reagents.

Protocol 2: Characterization of the Antibody-PEG Conjugate

1. Size-Exclusion Chromatography (SEC-HPLC):

  • Purpose: To assess the purity of the conjugate and quantify the presence of aggregates.

  • Method:

    • Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Inject the purified conjugate sample (typically 20-50 µg).

    • Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric conjugate. Earlier eluting peaks represent high molecular weight aggregates.

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the identity of the conjugate and determine the distribution of DAR species.

  • Method (Electrospray Ionization - ESI-MS):

    • Desalt the purified conjugate sample using a suitable method.

    • Infuse the sample into an ESI-MS instrument.

    • Acquire the mass spectrum of the intact conjugate.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum.

    • The different peaks in the deconvoluted spectrum will correspond to the antibody with different numbers of attached PEG linkers (DAR species).

Visualizing the Advantage

The following diagrams illustrate the key differences between using monodisperse and polydisperse PEG linkers in the context of creating an antibody-drug conjugate.

G cluster_0 Monodisperse this compound cluster_1 Polydisperse PEG Linker mAb1 Antibody linker1 This compound mAb1->linker1 Conjugation drug1 Drug linker1->drug1 Payload Attachment adc1 Homogeneous ADC (Consistent DAR) drug1->adc1 Final Product mAb2 Antibody linker2 Polydisperse PEG (Mixture of lengths) mAb2->linker2 Conjugation drug2 Drug linker2->drug2 Payload Attachment adc2 Heterogeneous ADC (Variable DAR) drug2->adc2 Final Product G start Start: Select Antibody and Drug linker_selection Linker Selection: This compound start->linker_selection conjugation Conjugation Reaction (Protocol 1) linker_selection->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (Protocol 2) purification->characterization sec SEC-HPLC: Purity & Aggregation characterization->sec ms Mass Spectrometry: DAR & Identity characterization->ms invitro In Vitro Assays: Binding & Cytotoxicity characterization->invitro invivo In Vivo Studies: PK, Efficacy, & Toxicology invitro->invivo final_product Final Bioconjugate invivo->final_product

References

comparative study of m-PEG12-NH-C2-acid in different bioconjugation techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy and stability of the resulting conjugate. This guide provides a comparative analysis of m-PEG12-NH-C2-acid, a heterobifunctional linker, against other common bioconjugation linkers. We present a detailed examination of its performance in various bioconjugation techniques, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to this compound

The this compound is a polyethylene glycol (PEG) based linker that features a terminal methoxy group, a twelve-unit PEG chain, a primary amine, and a carboxylic acid. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate while reducing immunogenicity.[1][] The amine and carboxylic acid functional groups allow for versatile conjugation to a variety of biomolecules through different activation chemistries. This linker is particularly noted for its application in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects two distinct ligands to facilitate selective protein degradation.[3]

Comparative Analysis of Bioconjugation Linkers

The selection of a bioconjugation linker is dictated by the functional groups present on the biomolecules to be conjugated, the desired stability of the linkage, and the overall properties of the final conjugate. Below is a comparative table summarizing the key characteristics of this compound (after activation of the carboxylic acid to an NHS ester) and other commonly used linker types.

Linker TypeReactive GroupsTarget Functional GroupsBond FormedKey AdvantagesCommon Applications
m-PEG12-NHS-Ester N-Hydroxysuccinimide Ester, AminePrimary Amines (e.g., Lysine residues)AmideHigh reactivity with amines, stable bond, PEG spacer enhances solubility.[4][5]Antibody-drug conjugates (ADCs), protein labeling, PROTACs.
Maleimide-PEG-NHS Ester Maleimide, NHS EsterThiols (e.g., Cysteine residues), Primary AminesThioether, AmideSite-specific conjugation to thiols, stable thioether bond.ADCs, peptide modification.
Hydrazide-PEG-Linker HydrazideAldehydes, KetonesHydrazoneSite-specific labeling of oxidized glycans, stable under mild aqueous conditions.Antibody and protein glycan labeling.
Alkyne/DBCO-PEG-Linker Alkyne or Dibenzocyclooctyne (DBCO)AzidesTriazoleCopper-free "click chemistry", high specificity and efficiency.Live cell imaging, nucleic acid labeling.
Thiol-PEG-Linker ThiolMaleimides, Disulfides, HaloacetamidesThioether, DisulfideReactive towards specific functional groups.Crosslinking of proteins.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, we have compiled data from various studies on the efficiency and stability of different bioconjugation linkages. The following table showcases typical conjugation efficiencies and the stability of the resulting bonds under physiological conditions.

Linkage TypeTypical Conjugation Efficiency (%)Stability (Half-life at pH 7.4, 37°C)
Amide (from NHS Ester) 70-90%> 1 year
Thioether (from Maleimide) 80-95%> 1 year
Hydrazone 60-80%Days to weeks (pH dependent)
Triazole (Click Chemistry) > 95%> 1 year

Note: These values are approximate and can vary significantly based on the specific reactants and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key bioconjugation techniques.

Protocol 1: Protein Labeling using m-PEG12-NHS-Ester

This protocol outlines the general procedure for conjugating the carboxylic acid end of this compound to a protein via an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5). Avoid buffers containing primary amines like Tris.

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • NHS Ester Activation of this compound:

    • Dissolve this compound, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMSO or DMF.

    • Incubate the reaction for 1-2 hours at room temperature to form the m-PEG12-NHS-Ester.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated m-PEG12-NHS-Ester solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and using a suitable method to quantify the attached PEG linker.

Visualizing Bioconjugation Workflows and Pathways

To further clarify the processes and applications, the following diagrams have been generated using Graphviz.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation to Biomolecule cluster_purification Purification cluster_analysis Analysis mPEG_acid This compound NHS_Ester m-PEG12-NHS-Ester mPEG_acid->NHS_Ester DCC, NHS Conjugate PEGylated Protein NHS_Ester->Conjugate Protein Protein (with Lysine) Protein->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Analysis Characterization (DOL) Purification->Analysis

Caption: Workflow for protein bioconjugation using an NHS ester-activated PEG linker.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery cluster_ternary_complex Ternary Complex Formation cluster_degradation Ubiquitination and Degradation E3_Ligand E3 Ligase Ligand PEG_Linker This compound derived linker E3_Ligand->PEG_Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PEG_Linker POI Target Protein (POI) POI_Ligand->POI Ternary_Complex E3 Ligase - PROTAC - POI PEG_Linker->Ternary_Complex E3_Ligase->Ternary_Complex POI->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of action for a PROTAC utilizing a PEG linker to induce protein degradation.

Conclusion

The this compound linker offers a versatile and effective tool for bioconjugation, particularly when high solubility and biocompatibility are desired. Its application in forming stable amide bonds after activation makes it a strong candidate for developing robust bioconjugates like ADCs and PROTACs. While other linkers may offer advantages in terms of site-specificity (e.g., maleimides for cysteine residues) or reaction efficiency (e.g., click chemistry), the balance of properties provided by PEG-based NHS esters ensures their continued prominence in the field. The choice of linker should always be guided by the specific requirements of the application, and the data and protocols presented here aim to facilitate that decision-making process.

References

Evaluating the Impact of the PEG12 Linker on the Biological Activity of a Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of linkers is a cornerstone of modern bioconjugate design, profoundly influencing the therapeutic index of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool to modulate the physicochemical and pharmacological properties of these complex molecules. This guide provides an objective comparison of the impact of a 12-unit PEG linker (PEG12) on the biological activity of a conjugate, with supporting experimental data and detailed protocols.

The Role of PEG Linkers in Bioconjugates

PEG linkers are hydrophilic, flexible, and biocompatible spacers that offer several advantages in drug conjugate design.[] Their primary functions include enhancing solubility and stability, prolonging circulation half-life, and reducing immunogenicity.[] By increasing the hydrophilicity of the conjugate, PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, a critical factor in maintaining the safety and efficacy of the therapeutic.[2][3] The length of the PEG chain is a crucial parameter, with longer linkers generally providing a more pronounced "stealth" effect but potentially impacting the potency of the conjugate.[4]

Impact of PEG12 Linker on Antibody-Drug Conjugate (ADC) Performance

The inclusion of a PEG12 linker in an ADC can significantly alter its biological activity. The following sections provide a comparative analysis of key performance metrics.

Pharmacokinetics: Enhancing Systemic Exposure

One of the most significant contributions of a PEG12 linker is the improvement of an ADC's pharmacokinetic profile. The hydrophilic nature of the PEG chain reduces clearance and extends the plasma half-life, leading to greater drug exposure at the tumor site.

Table 1: Impact of PEG Linker Length on ADC Clearance

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5
Data adapted from a comparative study of ADCs with varying PEG linker lengths.

As the data indicates, the inclusion of a PEG linker dramatically reduces the clearance rate of the ADC compared to a conjugate with no PEG linker. A threshold effect is observed around PEG8, with longer linkers, including PEG12 and PEG24, demonstrating similarly low clearance rates. This suggests that a PEG12 linker is highly effective at improving the pharmacokinetic properties of an ADC. Furthermore, studies have shown that a branched or pendant configuration of two PEG12 chains can be even more effective at reducing clearance than a linear PEG24 linker, especially for highly loaded ADCs.

In Vitro Cytotoxicity: A Balancing Act

The impact of a PEG linker on the in vitro cytotoxicity of an ADC can vary depending on the specific antibody, payload, and cell line. In some cases, the inclusion of a PEG linker has no significant effect on potency, while in others, particularly with very long PEG chains, a reduction in cytotoxicity has been observed.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12 ~10
Karpas-299PEG24~10
Data adapted from a study on anti-CD30 ADCs.

In this particular study, the length of the PEG linker, including PEG12, did not significantly alter the in vitro potency of the anti-CD30 ADC. However, it is crucial to empirically determine the optimal linker length for each specific ADC, as other studies have shown that longer PEG chains can lead to a decrease in cytotoxicity.

In Vivo Efficacy: Translating Pharmacokinetics to Tumor Growth Inhibition

The enhanced pharmacokinetic profile conferred by a PEG12 linker often translates to superior in vivo efficacy. The prolonged circulation and increased tumor accumulation of the ADC can lead to more potent and sustained anti-tumor activity. Studies have shown that ADCs with PEG linkers, including those with a PEG12 moiety, exhibit significant tumor growth inhibition in xenograft models. The improved tolerability of PEGylated ADCs may also allow for higher dosing, further contributing to their anti-cancer effects.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different linkers. The following are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of an ADC in a cancer cell line.

Materials:

  • Target antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC with PEG12 linker and control conjugates (e.g., no linker, other PEG lengths)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete medium. Remove the old medium from the wells and add the ADC solutions.

  • Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human tumor cell line (e.g., NCI-N87 for HER2-positive gastric cancer)

  • ADC with PEG12 linker and control groups (e.g., vehicle, unconjugated antibody)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and administer the ADC and control articles, typically via intravenous injection, at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of a HER2-targeting ADC and a typical experimental workflow for ADC evaluation.

HER2_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular HER2 HER2 Receptor Endosome Endosome HER2->Endosome 2. Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Signal Transduction RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Signal Transduction ADC HER2-Targeting ADC (with PEG12 Linker) ADC->HER2 1. Binding Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Payload->Cell_Cycle_Arrest PI3K_AKT->Apoptosis RAS_MAPK->Cell_Cycle_Arrest

Mechanism of Action of a HER2-Targeting ADC.

ADC_Evaluation_Workflow cluster_design ADC Design & Synthesis cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody_Selection Antibody Selection Conjugation Conjugation Antibody_Selection->Conjugation Payload_Selection Payload Selection Payload_Selection->Conjugation Linker_Design Linker Design (e.g., PEG12) Linker_Design->Conjugation DAR_Analysis DAR Analysis Conjugation->DAR_Analysis Purity_Aggregation Purity & Aggregation Conjugation->Purity_Aggregation Binding_Affinity Binding Affinity Conjugation->Binding_Affinity Cytotoxicity_Assay Cytotoxicity Assay DAR_Analysis->Cytotoxicity_Assay Stability_Assay Stability Assay Purity_Aggregation->Stability_Assay Binding_Affinity->Cytotoxicity_Assay PK_Study Pharmacokinetic Study Cytotoxicity_Assay->PK_Study Stability_Assay->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study

Experimental Workflow for ADC Evaluation.

Impact of PEG12 Linker on PROTAC Performance

The linker is a critical component in PROTAC design, influencing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase. The length and flexibility of the PEG linker can significantly impact the efficacy of the PROTAC. While extensive comparative data for PEG12 in PROTACs is still emerging, the principles observed in ADCs are likely to be relevant. A PEG12 linker can enhance the solubility and cell permeability of the PROTAC, potentially improving its overall performance. However, the optimal linker length is highly dependent on the specific target and E3 ligase combination and must be determined empirically.

PROTAC_Mechanism cluster_components Components cluster_process Degradation Process PROTAC PROTAC (with PEG12 Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination 1. Proximity-Induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition by Proteasome Degradation Target Protein Degradation Proteasome->Degradation 3. Degradation

Mechanism of Action of a PROTAC.

Conclusion

The incorporation of a PEG12 linker represents a powerful strategy for optimizing the therapeutic properties of bioconjugates. As demonstrated by the compiled experimental data, a PEG12 linker can significantly enhance the pharmacokinetic profile of an ADC, often leading to improved in vivo efficacy. While the impact on in vitro cytotoxicity can be variable, a PEG12 linker frequently offers a favorable balance between potency and systemic exposure. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of conjugates with different linker technologies, facilitating the development of safer and more effective targeted therapies.

References

Navigating the Plasma Proteome: A Comparative Guide to the Stability of m-PEG12-NH-C2-acid and Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker connecting a therapeutic payload to its delivery vehicle is a critical determinant of a drug's efficacy and safety profile. Premature cleavage of the linker in plasma can lead to off-target toxicity and reduced therapeutic index. This guide provides an objective comparison of the plasma stability of the m-PEG12-NH-C2-acid linkage with other commonly employed linker technologies, supported by experimental data and detailed methodologies.

The this compound linker is a member of the polyethylene glycol (PEG) family of linkers, frequently utilized in the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, characterized by a 12-unit PEG chain, an amide bond, and a terminal carboxylic acid, offers a balance of hydrophilicity and reactive handles for conjugation. However, the stability of its constituent amide bond in the enzymatic milieu of plasma is a key consideration.

Inherent Stability of Linker Components

The this compound linker is comprised of two primary components that dictate its stability: the polyethylene glycol (PEG) chain and an amide bond.

  • Polyethylene Glycol (PEG) Chain: The ether bonds that form the backbone of the PEG chain are generally considered to be highly stable and resistant to enzymatic and hydrolytic degradation under physiological conditions. Degradation of the PEG backbone typically requires harsh chemical conditions not encountered in plasma.[1]

  • Amide Bond: Amide bonds are known to be significantly more stable to hydrolysis than ester bonds. However, their stability in plasma can be variable and is influenced by the surrounding chemical structure.[2] Steric hindrance around the amide bond can further enhance its stability by shielding it from enzymatic attack. The amide bond in the this compound linker is a potential site for enzymatic cleavage by plasma proteases and amidases.

Comparative Analysis of Linker Stability

Linker TypeGeneral Structure/Cleavage MechanismReported Plasma Stability (Half-life or % Release)Key Considerations
m-PEG-Amide (Inferred) Amide bondExpected to be relatively stable, but susceptible to enzymatic hydrolysis. Stability is context-dependent.Stability can be modulated by steric hindrance around the amide bond.[2]
Valine-Citrulline (VC) Peptide Cleaved by lysosomal proteases (e.g., Cathepsin B)Generally stable in human plasma. Less stable in rodent plasma.Species-specific differences in stability can complicate preclinical to clinical translation.
Hydrazone Acid-labile; cleaved at lower pH of endosomes/lysosomesStable at physiological pH (~7.4).Designed for pH-dependent drug release in the acidic tumor microenvironment or intracellular compartments.
Disulfide Cleaved by reducing agents (e.g., glutathione) in the intracellular environmentRelatively stable in the oxidizing environment of plasma.Leverages the difference in redox potential between the extracellular and intracellular compartments.
Carbamate Can be designed for enzymatic or pH-mediated cleavageStability is highly tunable based on the specific carbamate structure.Offers versatility in designing linkers with specific release mechanisms.
Non-cleavable (e.g., Thioether) Stable linkageHighly stable in plasma.Relies on the degradation of the entire conjugate within the target cell to release the payload.

Experimental Protocols for Assessing Linker Stability

Accurate determination of linker stability is paramount for the selection of a suitable candidate for drug development. The following provides a generalized protocol for an in vitro plasma stability assay.

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation or cleavage of a linker-drug conjugate in plasma.

Materials:

  • Test conjugate (e.g., small molecule conjugated via this compound linker)

  • Control conjugate with a known stable linker

  • Human, rat, or mouse plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable protein precipitation agent

  • Incubator at 37°C

  • LC-MS/MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of the test and control conjugates in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the conjugates to a final concentration (e.g., 1-10 µM) in pre-warmed plasma. A parallel incubation in PBS can serve as a control for chemical instability.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately stop the reaction by adding a cold protein precipitation agent (e.g., acetonitrile) to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate and/or the released payload.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time. From this curve, the half-life (t½) of the conjugate in plasma can be calculated.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution of Conjugate incubate Incubate Conjugate in Plasma at 37°C stock->incubate plasma_prep Pre-warm Plasma (Human, Rat, Mouse) plasma_prep->incubate time_points Collect Aliquots at Specific Time Points incubate->time_points quench Quench & Precipitate Proteins (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate Half-life (t½) lcms->data G cluster_linker This compound Linker Structure mPEG m-PEG12 (Methoxy-Polyethylene Glycol, 12 units) Amide Amide Bond (-CO-NH-) mPEG->Amide Ether Linkages (Stable) C2Acid C2-Acid (-CH2-CH2-COOH) Amide->C2Acid Potential Cleavage Site (Enzymatic Hydrolysis)

References

Safety Operating Guide

Proper Disposal of m-PEG12-NH-C2-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations before proceeding with any chemical disposal.

Immediate Safety Precautions

Before handling m-PEG12-NH-C2-acid, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or chemical absorbent pads.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a water rinse. Collect all cleaning materials for proper disposal.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity of waste. The following table summarizes the recommended procedures.

Quantity of Waste Recommended Disposal Method Key Procedural Steps
Small Quantities (< 100 mL of dilute solution, < 5% concentration)Neutralization and Drain Disposal1. Dilution: Slowly add the solution to a large volume of cold water (at least a 1:20 ratio).2. Neutralization: Adjust the pH to a neutral range (6.0-8.0) using a weak acid (e.g., 1M HCl) or a weak base (e.g., sodium bicarbonate solution). Monitor with a pH meter or pH paper.3. Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least 100-fold excess).
Large Quantities (> 100 mL or concentrated waste)Chemical Waste Collection1. Containment: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.2. Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").3. Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.4. Professional Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.

Note: Polyethylene glycol (PEG) is generally considered biodegradable and not hazardous. However, it is still crucial to avoid releasing large quantities into wastewater systems to prevent impacting the biological and chemical oxygen demand in treatment processes[1].

Experimental Protocols for Neutralization

Objective: To neutralize small quantities of dilute this compound waste for safe drain disposal.

Materials:

  • Dilute this compound waste solution (< 5%)

  • Large beaker or container

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • 1M Hydrochloric Acid (HCl) or 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate solution

  • Personal Protective Equipment (PPE)

Procedure:

  • Dilution: In a large beaker, add 20 volumes of cold water for every volume of the waste solution.

  • Initial pH Measurement: Place the beaker on a stir plate with a stir bar and measure the initial pH of the diluted solution. Due to the amine and carboxylic acid groups, the initial pH may be slightly acidic or basic.

  • Neutralization:

    • If the pH is acidic (below 6.0), slowly add a weak base (e.g., saturated sodium bicarbonate solution) dropwise while continuously stirring and monitoring the pH.

    • If the pH is basic (above 8.0), slowly add a weak acid (e.g., 1M HCl) dropwise while continuously stirring and monitoring the pH.

  • Final pH Check: Continue adding the neutralizing agent until the pH is stable within the range of 6.0 to 8.0.

  • Disposal: Once the pH is confirmed to be neutral, pour the solution down the sanitary sewer drain, followed by flushing with a large volume of running water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste assess_quantity Assess Quantity and Concentration start->assess_quantity small_quantity Small Quantity (< 100mL, <5%) assess_quantity->small_quantity Small/Dilute large_quantity Large Quantity or Concentrated assess_quantity->large_quantity Large/Concentrated dilute Dilute with Water (1:20 ratio) small_quantity->dilute collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste neutralize Neutralize to pH 6.0-8.0 dilute->neutralize drain_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->drain_disposal store_waste Store in Satellite Accumulation Area collect_waste->store_waste professional_disposal Arrange for Professional Disposal (EHS or Contractor) store_waste->professional_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of m-PEG12-NH-C2-acid, a PEG linker with a terminal carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The hydrophilic PEG spacer increases solubility in aqueous media, and the terminal carboxylic acid can be reacted with primary amine groups.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is essential when handling this compound. These recommendations are based on guidelines for handling similar PEGylated carboxylic acids.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch)Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for integrity before use.[1]
Body Laboratory coatFor larger quantities, an impervious apron should be worn over the lab coat.[1]
Respiratory Use in a well-ventilated area.A respirator may be necessary if ventilation is inadequate or for large spills. For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[1]

Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust or vapors. Use only the amount of material necessary for the experiment.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Spill Response:

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area immediately. Do not attempt to clean up large spills without proper training and equipment. Alert your institution's environmental health and safety department or emergency services.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE (gloves, bench paper, etc.), must be treated as hazardous waste.

  • Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Dispose of contaminated materials in a separate, clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety office for specific guidance on disposal procedures.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_chem Weigh and Handle This compound prep_area->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Package Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste per Protocol cleanup_waste->cleanup_dispose cleanup_doff Doff Personal Protective Equipment cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.